molecular formula C8H9N5 B1347353 3-(5-methyl-1H-tetrazol-1-yl)aniline CAS No. 500701-24-6

3-(5-methyl-1H-tetrazol-1-yl)aniline

Cat. No.: B1347353
CAS No.: 500701-24-6
M. Wt: 175.19 g/mol
InChI Key: LRZJCDOGEFFSDN-UHFFFAOYSA-N
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Description

3-(5-methyl-1H-tetrazol-1-yl)aniline is a useful research compound. Its molecular formula is C8H9N5 and its molecular weight is 175.19 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(5-methyl-1H-tetrazol-1-yl)aniline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74753. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(5-methyl-1H-tetrazol-1-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(5-methyl-1H-tetrazol-1-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(5-methyltetrazol-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5/c1-6-10-11-12-13(6)8-4-2-3-7(9)5-8/h2-5H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRZJCDOGEFFSDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=NN1C2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90291304
Record name 3-(5-methyl-1H-tetrazol-1-yl)aniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500701-24-6
Record name 3-(5-methyl-1H-tetrazol-1-yl)aniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

An In-Depth Technical Guide to 3-(5-methyl-1H-tetrazol-1-yl)aniline: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(5-methyl-1H-tetrazol-1-yl)aniline is a heterocyclic aromatic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its structure, which incorporates both an aniline and a methyl-tetrazole moiety, provides a unique scaffold for the development of novel molecules with diverse biological activities and material properties. The tetrazole ring, in particular, is a well-recognized bioisostere of a carboxylic acid group, offering similar steric and electronic properties but with improved metabolic stability and bioavailability. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-(5-methyl-1H-tetrazol-1-yl)aniline, offering valuable insights for researchers and drug development professionals.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 3-(5-methyl-1H-tetrazol-1-yl)aniline is crucial for its application in research and development. Key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₈H₉N₅PubChem[1]
Molecular Weight 175.19 g/mol PubChem[1]
CAS Number 500701-24-6Sigma-Aldrich
Appearance SolidSigma-Aldrich
IUPAC Name 3-(5-methyl-1H-tetrazol-1-yl)anilinePubChem[1]
InChI InChI=1S/C8H9N5/c1-6-10-11-12-13(6)8-4-2-3-7(9)5-8/h2-5H,9H2,1H3PubChem[1]
InChIKey LRZJCDOGEFFSDN-UHFFFAOYSA-NPubChem[1]
SMILES CC1=NN=NN1C2=CC=CC(=C2)NPubChem[1]

Synthesis of 3-(5-methyl-1H-tetrazol-1-yl)aniline

The synthesis of 3-(5-methyl-1H-tetrazol-1-yl)aniline can be achieved through a multi-step process starting from readily available nitroanilines. An improved and convenient route involves the synthesis of the tetrazole ring followed by the reduction of the nitro group to an amine.[2]

A key intermediate in this synthesis is 5-methyl-1-(3-nitrophenyl)-1H-tetrazole. This intermediate is synthesized from the corresponding nitroacetanilide by reaction with sodium azide in the presence of a catalyst such as titanium tetrachloride.[2] The subsequent reduction of the nitro group to the desired aniline can be accomplished using various reducing agents, with sodium borohydride (NaBH₄) being an effective choice, providing good to excellent yields.[2]

Experimental Protocol: Synthesis of 5-methyl-1H-tetrazol-1-yl Substituted Benzenamines[3]

The following is a general procedure based on the reported synthesis of similar compounds:

  • Synthesis of 1,5-Disubstituted Tetrazole containing Nitrobenzenes:

    • To a solution of the appropriate nitroacetanilide in a suitable solvent, add a catalyst (e.g., titanium tetrachloride) and sodium azide.

    • Heat the reaction mixture under appropriate conditions and monitor the progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction and extract the product.

    • Purify the crude product by recrystallization or column chromatography to obtain the desired 5-methyl-1-(nitrophenyl)-1H-tetrazole intermediate. The melting point for 5-methyl-1-(3-nitrophenyl)-1H-tetrazole has been reported as 152-154°C.[2]

  • Reduction of the Nitro Group:

    • Dissolve the 5-methyl-1-(nitrophenyl)-1H-tetrazole intermediate in a suitable solvent.

    • Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise at a controlled temperature.

    • Stir the reaction mixture until the reduction is complete, as indicated by TLC.

    • Work up the reaction mixture by quenching the excess reducing agent and extracting the product.

    • Purify the crude 3-(5-methyl-1H-tetrazol-1-yl)aniline by column chromatography or recrystallization.

Figure 1: Synthetic workflow for 3-(5-methyl-1H-tetrazol-1-yl)aniline.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl group on the tetrazole ring (a singlet), and aromatic protons on the aniline ring. The chemical shifts and splitting patterns of the aromatic protons will be indicative of the 1,3-disubstitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the methyl carbon, the carbons of the tetrazole and aniline rings.

  • Infrared (IR) Spectroscopy: The IR spectrum of the nitro-intermediate, 5-methyl-1-(3-nitrophenyl)-1H-tetrazole, shows characteristic peaks at 3080 cm⁻¹ (aromatic C-H), 2997 cm⁻¹ (aliphatic C-H), 1614 cm⁻¹ (C=N), and 1527 cm⁻¹ (NO₂).[2] For the final aniline product, the strong nitro stretches would be absent, and new bands corresponding to the N-H stretching of the primary amine would appear, typically in the region of 3300-3500 cm⁻¹.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (175.19 g/mol ).

Reactivity and Chemical Behavior

The chemical reactivity of 3-(5-methyl-1H-tetrazol-1-yl)aniline is dictated by the functional groups present: the aniline moiety and the tetrazole ring.

  • Aniline Moiety: The primary amine group on the aromatic ring is a versatile functional handle. It can undergo a variety of reactions, including:

    • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

    • Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

    • Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be used in various coupling reactions (e.g., Sandmeyer reaction).

    • Formation of Schiff bases: Condensation with aldehydes or ketones.

  • Tetrazole Ring: The tetrazole ring is generally stable. The nitrogen atoms can act as ligands for metal coordination.

Applications in Drug Discovery and Medicinal Chemistry

Tetrazole derivatives are of significant interest in drug discovery due to their favorable pharmacological properties. The tetrazole ring is a well-established bioisostere for the carboxylic acid group, offering similar acidity and hydrogen bonding capabilities but with improved metabolic stability and oral bioavailability.[3] This makes 3-(5-methyl-1H-tetrazol-1-yl)aniline a valuable building block for the synthesis of potential therapeutic agents.

While specific biological activity for 3-(5-methyl-1H-tetrazol-1-yl)aniline is not extensively documented in the available literature, its structural motifs are present in compounds with a wide range of activities, including:

  • Antihypertensive and Anti-inflammatory agents: The parent compound, 3-(1H-tetrazol-1-yl)aniline, is a key intermediate in the synthesis of pharmaceuticals for these indications.[4]

  • Antimicrobial and Anticancer agents: The tetrazole nucleus is a common feature in molecules with demonstrated antibacterial, antifungal, and anticancer properties.[5]

The aniline functionality provides a convenient point for further chemical modification, allowing for the exploration of a diverse chemical space in the search for new drug candidates.

Sources

A Comprehensive Technical Guide to 3-(5-methyl-1H-tetrazol-1-yl)aniline: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This guide provides an in-depth technical overview of 3-(5-methyl-1H-tetrazol-1-yl)aniline, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. The document elucidates its core physicochemical properties, provides a detailed, representative synthetic protocol grounded in established chemical principles, and explores its current and potential applications. By integrating structural data, analytical characterization, and safety protocols, this whitepaper serves as an essential resource for scientists and drug development professionals working with tetrazole-based molecular scaffolds.

Introduction to the Tetrazole Scaffold

Tetrazoles are a class of five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom.[1] In the field of medicinal chemistry, the tetrazole ring is widely recognized as a crucial bioisostere for the carboxylic acid group.[2] This substitution can enhance a molecule's metabolic stability, improve its pharmacokinetic profile by increasing lipophilicity, and facilitate better interaction with biological targets. The unique electronic and structural properties of tetrazoles have led to their incorporation into a wide range of therapeutic agents, including those with antihypertensive, anti-inflammatory, anticancer, and antiviral activities.[1]

3-(5-methyl-1H-tetrazol-1-yl)aniline belongs to this important class of molecules. It features a central aniline ring substituted with a 5-methyl-1H-tetrazole moiety. This specific combination of a reactive amine group and a metabolically robust tetrazole ring makes it a valuable building block for the synthesis of complex, drug-like molecules and functional materials.[3][4] This guide aims to consolidate the fundamental knowledge of this compound, providing a framework for its synthesis, characterization, and strategic application in research and development.

Physicochemical and Structural Properties

The identity and behavior of a chemical compound are defined by its physical and structural characteristics. 3-(5-methyl-1H-tetrazol-1-yl)aniline is a solid at room temperature with a molecular formula of C₈H₉N₅ and a molecular weight of approximately 175.19 g/mol .[5]

Caption: 2D structure of 3-(5-methyl-1H-tetrazol-1-yl)aniline.

A summary of its key identifiers and computed properties is provided below for easy reference.

PropertyValueSource
Molecular Formula C₈H₉N₅[6]
Molecular Weight 175.19 g/mol [5]
IUPAC Name 3-(5-methyltetrazol-1-yl)aniline[5]
CAS Number 500701-24-6[6]
MDL Number MFCD08445793[6]
Physical Form Solid[6]
SMILES CC1=NN=NN1C2=CC=CC(=C2)N[5]
InChI Key LRZJCDOGEFFSDN-UHFFFAOYSA-N[5]
LogP (Computed) 0.64 - 0.9[5][6]
Rotatable Bond Count 1[5][6]

Synthesis and Mechanistic Considerations

The construction of the 5-substituted 1H-tetrazole ring is most commonly achieved via a [3+2] cycloaddition reaction between a nitrile and an azide.[7] This method is robust, well-documented, and adaptable for a variety of substrates. For the synthesis of 3-(5-methyl-1H-tetrazol-1-yl)aniline, the logical precursor is 3-aminobenzonitrile, which provides the aniline backbone, and N-acetylcyanamide or a similar reagent would be the source for the methyl-tetrazole moiety.

The causality of this reaction pathway is rooted in the electrophilic nature of the nitrile carbon and the nucleophilic character of the azide ion. The reaction is often catalyzed or promoted by Lewis acids or proton sources, which activate the nitrile towards cycloaddition. The use of a solvent like DMF or water is common, and the reaction may be driven to completion with conventional heating or microwave irradiation to reduce reaction times.[7]

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Final Product Precursor 3-Aminobenzonitrile Conditions Solvent: DMF Heat (e.g., 120 °C) or Microwave Irradiation Precursor->Conditions Reagent Sodium Azide (NaN₃) & Triethylamine Hydrochloride Reagent->Conditions Product 3-(5-methyl-1H-tetrazol-1-yl)aniline Conditions->Product [3+2] Cycloaddition

Caption: General workflow for the synthesis of the target compound.

Representative Experimental Protocol

The following protocol is a representative, self-validating procedure based on established methods for tetrazole synthesis.[7][8] Researchers should perform their own risk assessment and optimization.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 3-aminobenzonitrile (1.0 eq), sodium azide (NaN₃, 1.5 eq), and triethylamine hydrochloride (1.5 eq).

    • Rationale: Sodium azide serves as the nitrogen source for the tetrazole ring. Triethylamine hydrochloride acts as a proton source, which, in situ, generates hydrazoic acid (HN₃), the active species for the cycloaddition.

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a substrate concentration of approximately 0.5 M.

    • Rationale: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction, which often requires elevated temperatures.

  • Heating and Reaction Monitoring: Heat the reaction mixture to 120-130 °C under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

    • Rationale: Heating provides the necessary activation energy for the cycloaddition. Monitoring by TLC is crucial to prevent byproduct formation from prolonged heating after the reaction has reached completion.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker of ice water, which may cause the product to precipitate. Acidify the aqueous solution with dilute HCl to a pH of ~5-6 to ensure complete protonation of the tetrazole ring.

    • Rationale: Quenching in water precipitates the organic product while retaining inorganic salts in the aqueous phase. Acidification ensures the tetrazole is in its neutral form, which is typically less water-soluble.

  • Purification: Collect the crude solid by vacuum filtration. Wash the solid with cold water and then a minimal amount of a cold non-polar solvent (e.g., diethyl ether) to remove residual DMF and non-polar impurities. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

    • Rationale: Filtration isolates the solid product. Washing removes residual reagents and solvent. Recrystallization is a standard method for purifying solid organic compounds to achieve high purity, a critical step for ensuring the material is suitable for subsequent applications.

Analytical Characterization

Confirmation of the successful synthesis and purity of 3-(5-methyl-1H-tetrazol-1-yl)aniline requires a suite of analytical techniques. The data below represents the expected spectroscopic signatures for the compound.

TechniqueExpected Observations
¹H NMR - Aromatic Protons: Multiple signals in the δ 6.5-8.0 ppm range, corresponding to the protons on the aniline ring.[9]- Amine Protons (NH₂): A broad singlet, typically in the δ 3.5-5.5 ppm range, which may exchange with D₂O.[10]- Methyl Protons (CH₃): A sharp singlet around δ 2.5 ppm.
¹³C NMR - Aromatic Carbons: Multiple signals in the δ 110-150 ppm range.- Tetrazole Carbon: A signal typically downfield, >150 ppm.- Methyl Carbon: An upfield signal around δ 10-20 ppm.
IR Spectroscopy - N-H Stretching: Two characteristic bands for the primary amine in the 3300-3500 cm⁻¹ region.[10]- Aromatic C-H Stretching: Signals just above 3000 cm⁻¹.- C=N/N=N Stretching: Bands in the 1400-1650 cm⁻¹ region, characteristic of the tetrazole and aniline rings.
Mass Spectrometry - [M+H]⁺: Predicted m/z of 176.09308.[11]- [M+Na]⁺: Predicted m/z of 198.07502.[11]

Applications in Research and Development

The utility of 3-(5-methyl-1H-tetrazol-1-yl)aniline is primarily as a versatile chemical intermediate.

  • Pharmaceutical Development: As a scaffold, it is a key starting material for synthesizing more complex molecules for drug discovery. The aniline group provides a reactive handle for amide bond formation, diazotization, or other coupling reactions, while the 5-methyl-tetrazole group serves as a stable, lipophilic bioisostere for a carboxylic acid.[2] This moiety is found in compounds investigated for antihypertensive, anti-inflammatory, and antimicrobial properties.[1] Specifically, the 5-methyl-1H-tetrazole core is a known intermediate in the production of certain cephalosporin antibiotics.[4]

  • Agrochemicals: Similar to its role in pharmaceuticals, this compound can be used to develop novel crop protection agents. The tetrazole ring contributes to the biological activity and favorable physicochemical properties of potential herbicides and fungicides.[4]

  • Materials Science: Nitrogen-rich compounds are of interest as high-energy density materials and gas generators.[12] While this specific molecule is not primarily an energetic material, its derivatives could be explored for such applications. Furthermore, related aniline-imidazole structures are used in the synthesis of phosphorescent emitters for Organic Light-Emitting Diodes (OLEDs), suggesting potential utility for this compound in developing novel organic electronic materials.[3]

Safety and Handling

As a laboratory chemical, 3-(5-methyl-1H-tetrazol-1-yl)aniline must be handled with appropriate care. The following GHS hazard information provides a summary of its known risks.

Hazard ClassGHS Statement
Acute Toxicity, Oral H302: Harmful if swallowed.[5]
Acute Toxicity, Dermal H312: Harmful in contact with skin.[5]
Skin Corrosion/Irritation H315: Causes skin irritation.[5]
Eye Damage/Irritation H319: Causes serious eye irritation.[5]
Acute Toxicity, Inhalation H332: Harmful if inhaled.[5]
Target Organ Toxicity H335: May cause respiratory irritation.[5]

Recommended Handling Procedures:

  • Use in a well-ventilated area or a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

3-(5-methyl-1H-tetrazol-1-yl)aniline is a compound of considerable strategic value. Its molecular architecture, combining a reactive aniline moiety with the pharmaceutically validated tetrazole ring, positions it as a powerful building block in drug discovery and materials science. This guide has provided a comprehensive overview of its properties, a robust framework for its synthesis and characterization, and an exploration of its applications. By understanding these core technical aspects, researchers can effectively leverage this molecule to advance the development of novel and impactful chemical entities.

References

  • BU CyberSec Lab. 3-(1H-Tetrazol-1-yl)aniline. [Link]

  • PubChem. 3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline. [Link]

  • PubChemLite. 3-(5-methyl-1h-1,2,3,4-tetrazol-1-yl)aniline. [Link]

  • U.S. National Library of Medicine. Tetrazolium Compounds: Synthesis and Applications in Medicine. [Link]

  • Rasayan Journal of Chemistry. SYNTHESIS, SPECTRAL CHARACTERIZATION, NLO, AND DFT STUDIES OF 3-THIOMETHYL ANILINE-BASED AZO DYES. [Link]

  • Thieme. Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). [Link]

  • MDPI. Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. [Link]

  • Indian Academy of Sciences. 2,4,6-tris[bis(1H-tetrazol-5-yl)amino]-1,3,5-triazine as a nitrogen-rich material. [Link]

  • Beilstein Journal of Organic Chemistry. Innovative synthesis of drug-like molecules using tetrazole as core building blocks. [Link]

  • MDPI. 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. [Link]

Sources

The Tetrazole Scaffold: A Privileged Framework in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-depth Technical Guide to the Biological Activities of Tetrazole Derivatives

Foreword: The Enduring Versatility of a Nitrogen-Rich Heterocycle

In the landscape of medicinal chemistry, certain molecular scaffolds consistently reappear, demonstrating a remarkable capacity to interact with a diverse array of biological targets. The tetrazole ring, a five-membered aromatic system containing four nitrogen atoms and one carbon atom, stands as a testament to this principle. Though absent in naturally occurring compounds, its unique physicochemical properties have rendered it an invaluable tool in the hands of drug discovery scientists.[1] This guide, intended for researchers, scientists, and drug development professionals, moves beyond a mere cataloging of activities. Instead, it offers a deep dive into the causality behind the biological efficacy of tetrazole derivatives, exploring their mechanisms of action, the rationale behind experimental designs for their evaluation, and the structure-activity relationships that govern their potency. We will dissect the core attributes of the tetrazole moiety that make it a "privileged" scaffold and illuminate the pathways through which its derivatives exert their profound pharmacological effects.

The Core of the Matter: Physicochemical Properties and Bioisosterism

The utility of the tetrazole ring in medicinal chemistry is fundamentally rooted in its electronic and structural characteristics. It is a planar, aromatic system with a high nitrogen content, which gives rise to a unique set of properties.

1.1. Acidity and the Carboxylic Acid Bioisostere Concept

A key feature of the 1H-tetrazole moiety is its acidic proton, with a pKa of approximately 4.9.[2] This acidity is comparable to that of carboxylic acids, positioning the tetrazole ring as a metabolically stable, non-classical bioisostere of the carboxyl group.[2][3] This bioisosteric replacement is a cornerstone of tetrazole's success in drug design. The rationale for this substitution is multi-faceted:

  • Metabolic Stability: Unlike carboxylic acids, which are susceptible to phase II metabolic transformations (e.g., glucuronidation), the tetrazole ring is generally more resistant to metabolic degradation, leading to improved pharmacokinetic profiles.[4]

  • Lipophilicity and Bioavailability: Replacing a carboxylic acid with a tetrazole can increase the overall lipophilicity of a molecule, which can enhance its ability to cross biological membranes and improve oral bioavailability.[2][4]

  • Receptor Interaction: The tetrazolate anion, formed at physiological pH, can engage in similar ionic and hydrogen bond interactions as a carboxylate anion within a receptor's binding pocket.[5]

This strategic substitution is not merely a "like-for-like" swap. The delocalized negative charge across the tetrazole ring presents a different spatial and electronic footprint compared to a carboxylate, which can lead to altered and sometimes enhanced binding affinities.[2]

1.2. Electronic and Steric Profile

The tetrazole ring possesses both electron-withdrawing and electron-donating capabilities, making it a versatile component in modulating the electronic properties of a lead compound.[2][6] Its planar structure and ability to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, further contribute to its utility in establishing strong and specific interactions with biological targets.[5]

A Spectrum of Biological Activities: Mechanisms and Applications

Tetrazole derivatives have demonstrated a remarkable breadth of biological activities, impacting numerous therapeutic areas.[2][3][6][7][8][9] This section will delve into the key pharmacological effects, their underlying mechanisms, and provide illustrative examples.

2.1. Antimicrobial Activity: A Multi-pronged Attack

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Tetrazole derivatives have shown significant promise as antibacterial and antifungal agents.[6][10][11]

2.1.1. Antibacterial Activity

Tetrazole-containing compounds exert their antibacterial effects through various mechanisms:

  • Inhibition of Protein Synthesis: Certain tetrazole derivatives have been shown to interfere with bacterial protein synthesis, a fundamental process for bacterial growth and survival.[5]

  • DNA Replication Disruption: The planar aromatic system of the tetrazole ring can facilitate intercalation with bacterial DNA or inhibit enzymes crucial for replication, such as DNA gyrase and topoisomerases.[2][6]

  • Cell Wall Synthesis Inhibition: The cephalosporin antibiotics, such as Cefamandole and Ceftezole, which feature a tetrazole moiety, act by inhibiting the synthesis of the bacterial cell wall.[10]

Some N-ribofuranosyl tetrazole derivatives have demonstrated potent antibacterial activity against E. coli and S. aureus, with minimum inhibitory concentrations (MICs) surpassing those of established antibiotics like chloramphenicol and ampicillin.[12] For instance, compounds 1c and 5c from a specific study showed MICs of 15.06 µM and 13.37 µM, respectively, against these bacteria.[12]

2.1.2. Antifungal Activity

The primary mechanism of action for many antifungal tetrazole derivatives is the inhibition of ergosterol biosynthesis.[7] Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, leading to fungal cell death.[7] These derivatives often target the enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol pathway.[10]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity

This protocol outlines a standard broth microdilution method to assess the in vitro antibacterial efficacy of tetrazole derivatives.

Causality Behind Experimental Choices:

  • Broth Microdilution: This method is chosen for its efficiency, allowing for the simultaneous testing of multiple compounds at various concentrations. It provides a quantitative measure (MIC) of antibacterial activity.

  • Mueller-Hinton Broth (MHB): MHB is the standard medium for routine antimicrobial susceptibility testing as it has good batch-to-batch reproducibility, supports the growth of most common pathogens, and has low levels of inhibitors of common antibiotics.

  • Bacterial Inoculum Standardization: Standardizing the bacterial inoculum to a 0.5 McFarland standard is critical to ensure that the results are reproducible and comparable across different experiments and laboratories.

  • Serial Dilution: A two-fold serial dilution provides a logarithmic concentration gradient, which is effective for determining the MIC over a wide range of concentrations.

  • Positive and Negative Controls: The inclusion of a drug-free control (negative) ensures that the bacteria can grow in the medium, while an antibiotic control (positive, e.g., Amoxicillin) validates the assay's sensitivity.

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick a few colonies of the test bacterium (e.g., S. aureus, E. coli) from a fresh agar plate.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the tetrazole derivative in a suitable solvent (e.g., DMSO).

    • Perform a two-fold serial dilution of the compound in MHB in a 96-well microtiter plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted compounds.

    • Include a positive control (a known antibiotic) and a negative control (broth with inoculum but no compound).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.

2.2. Anticancer Activity: Inducing Cell Demise

Tetrazole derivatives have emerged as a significant class of compounds in oncology research, with several mechanisms contributing to their anticancer effects.[3][6][13]

  • Induction of Oxidative Stress: Many tetrazole-based anticancer agents function by generating reactive oxygen species (ROS) within cancer cells.[2][6] This increase in ROS overwhelms the cell's antioxidant defenses, leading to mitochondrial dysfunction, DNA damage, and ultimately, apoptosis or necrosis.[2][6]

  • Enzyme Inhibition: Tetrazole derivatives can be designed to inhibit specific enzymes that are crucial for cancer cell proliferation and survival, such as kinases or topoisomerases.[6]

  • DNA Interaction: The planar structure of some tetrazole derivatives allows them to bind to DNA, potentially interfering with replication and transcription processes.[2][6]

The design of tetrazole derivatives often involves fusing the tetrazole ring with other pharmacophores known to have anticancer properties, such as indoles, pyrazoles, or quinolines, to create hybrid molecules with enhanced efficacy.[6]

Diagram: General Mechanism of ROS-Induced Apoptosis by Tetrazole Derivatives

G cluster_cell Inside Cancer Cell TD Tetrazole Derivative ROS ↑ Reactive Oxygen Species (ROS) TD->ROS Enters Cell & Induces Cell Cancer Cell Mito Mitochondrial Dysfunction ROS->Mito DNA_damage DNA Damage ROS->DNA_damage Apoptosis Apoptosis Mito->Apoptosis Initiates DNA_damage->Apoptosis Triggers

Caption: Tetrazole derivatives can increase ROS levels in cancer cells, leading to mitochondrial damage and DNA damage, which in turn trigger apoptosis.

2.3. Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Tetrazole derivatives have shown potent anti-inflammatory activity, primarily through the inhibition of cyclooxygenase (COX) enzymes.[14]

  • COX-2 Inhibition: The COX-2 enzyme is a key mediator of inflammation and pain. Some tetrazole-bearing compounds have been identified as effective and selective COX-2 inhibitors.[14] For example, compound 7c in a particular study demonstrated a COX-2 IC₅₀ value of 0.23 µM with a high selectivity index.[14]

  • Cytokine Modulation: In addition to COX inhibition, certain tetrazole derivatives can modulate the expression of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[14]

2.4. Antihypertensive Activity

Tetrazole-containing drugs are well-established in the treatment of hypertension. The most prominent examples are the angiotensin II receptor blockers (ARBs), such as Losartan and Valsartan.[1][5]

  • Angiotensin II Receptor Blockade: These drugs act by blocking the AT₁ receptor, which prevents angiotensin II from binding and exerting its potent vasoconstrictive effects. The acidic tetrazole moiety in these drugs mimics the carboxylate of the natural ligand, allowing for strong binding to the receptor.

2.5. Antidiabetic Activity

Tetrazole derivatives are also being explored for the treatment of diabetes. Their mechanisms of action in this context include:

  • Dipeptidyl Peptidase-4 (DPP-4) Inhibition: DPP-4 is an enzyme that inactivates incretin hormones like glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, tetrazole derivatives can increase the levels of active GLP-1, which in turn stimulates insulin secretion in a glucose-dependent manner.[15]

  • GLP-1 Receptor Agonism: Some peptide-based tetrazole derivatives have been developed as direct agonists of the GLP-1 receptor, mimicking the action of the endogenous hormone.[15]

  • SGLT2 Inhibition: Novel tetrazole-bearing N-glycosides have been designed as sodium-glucose cotransporter 2 (SGLT2) inhibitors. These compounds have shown potent hypoglycemic activity in animal models, in some cases exceeding that of the control drug dapagliflozin.[8]

Structure-Activity Relationship (SAR) Analysis: Rational Design of Potent Derivatives

The biological activity of tetrazole derivatives is highly dependent on the nature and position of the substituents on the tetrazole ring and the core scaffold to which it is attached. SAR analysis is crucial for the rational design of more potent and selective therapeutic agents.[2][6]

  • Fusion with other Heterocycles: As previously mentioned, fusing the tetrazole ring with other pharmacologically active heterocycles is a common strategy to enhance biological activity.[6] The choice of the fused ring system is critical and depends on the target disease.

  • Substituents on Phenyl Rings: In many classes of tetrazole derivatives, substituents on appended phenyl rings play a significant role in modulating activity. The position and electronic nature (electron-donating or electron-withdrawing) of these substituents can influence binding affinity and pharmacokinetic properties.[7]

Future Perspectives: The Road Ahead for Tetrazole Derivatives

The tetrazole scaffold continues to be a fertile ground for drug discovery. Future research is likely to focus on several key areas:

  • Development of Multifunctional Agents: The ability of tetrazoles to be incorporated into diverse molecular frameworks opens up possibilities for designing agents that can hit multiple targets simultaneously, which could be particularly beneficial in complex diseases like cancer.[6]

  • Exploration of New Biological Targets: While much is known about the activity of tetrazoles against established targets, there is still vast potential for discovering derivatives that modulate novel biological pathways.

  • Green Synthesis Approaches: The development of more environmentally friendly and efficient methods for synthesizing tetrazole derivatives will be crucial for their sustainable development and application.[10]

The journey of the tetrazole ring from a synthetic curiosity to a cornerstone of medicinal chemistry is a compelling narrative of how a deep understanding of chemical principles can be leveraged to address profound biological challenges. The insights and methodologies presented in this guide are intended to empower researchers to continue unlocking the immense therapeutic potential of this remarkable scaffold.

References

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - NIH. (2025, December 8).
  • (PDF) Biological activities importance of Tetrazole derivatives - ResearchGate. (2025, August 6).
  • Novel D-Ribofuranosyl Tetrazoles: Synthesis, Characterization, In Vitro Antimicrobial Activity, and Computational Studies | ACS Omega. (2025, January 7).
  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - Frontiers. (n.d.).
  • Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. (2023, April 3).
  • Various Applications of Functionalized Tetrazoles in Medicinal and Materials Chemistry | Building Blocks | Blog | Life Chemicals. (2024, January 17).
  • RESEARCH PROGRESS ON TETRAZOLE DERIVATIVES - ResearchGate. (2024, August 5).
  • Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry:An Article Review. (2025, August 7).
  • Synthesis, characterization and biological evaluation of tetrazole derivatives - International Journal of Advanced Chemistry Research. (n.d.).
  • Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (n.d.).
  • Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents - PMC. (2023, December 6).
  • Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC - PubMed Central. (n.d.).
  • Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools - PubMed. (2019, September 18).
  • (PDF) Tetrazoles: Synthesis and Biological Activity - ResearchGate. (2025, August 6).
  • Green Synthesis, Molecular Docking Studies, and Antimicrobial Evaluation of Tetrazoles Derivatives. (n.d.).
  • Tetrazole Derivatives as Antimicrobial Agents: A Comprehensive Review - International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, November 15).
  • Recent advances in the medicinal chemistry of tetrazole as antibacterial agents: a comprehensive study - Pharmaspire. (n.d.).
  • Tetrazoles: Structure and Activity Relationship as Anticancer Agents. (2022, July 4).

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An In-Depth Technical Guide to 3-(5-methyl-1H-tetrazol-1-yl)aniline: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrazole motif is a cornerstone in modern medicinal chemistry, prized for its unique electronic properties and its role as a bioisostere of the carboxylic acid group. This functional group is a key component in a multitude of approved drugs, bestowing favorable pharmacokinetic and pharmacodynamic properties. Within this important class of compounds, 3-(5-methyl-1H-tetrazol-1-yl)aniline emerges as a molecule of significant interest. Its structure, featuring a phenyl ring substituted with both an amino group and a methyl-tetrazole moiety, presents a versatile scaffold for the development of novel therapeutic agents.

This technical guide offers a comprehensive literature review of 3-(5-methyl-1H-tetrazol-1-yl)aniline, delving into its synthesis, chemical properties, and potential applications in drug discovery. While direct and extensive research on this specific molecule is emerging, this guide synthesizes available data and draws logical inferences from closely related analogs to provide a holistic understanding of its therapeutic promise. We will explore its potential across various domains, including but not limited to, oncology, infectious diseases, and cardiovascular medicine.

Chemical Properties and Structure

3-(5-methyl-1H-tetrazol-1-yl)aniline possesses a molecular formula of C₈H₉N₅ and a molecular weight of 175.19 g/mol . The structure is characterized by a central aniline ring, with a 5-methyl-1H-tetrazol-1-yl substituent at the meta-position.

Table 1: Physicochemical Properties of 3-(5-methyl-1H-tetrazol-1-yl)aniline

PropertyValueSource
Molecular Formula C₈H₉N₅---
Molecular Weight 175.19 g/mol ---
Appearance Solid (predicted)---
InChI InChI=1S/C8H9N5/c1-6-10-11-12-13(6)8-4-2-3-7(9)5-8/h2-5H,9H2,1H3---
SMILES CC1=NN=NN1C2=CC=CC(=C2)N---

The tetrazole ring is a planar, aromatic system with a high nitrogen content, contributing to its unique chemical and biological properties. Spectroscopic analyses of similar phenyl-tetrazole compounds reveal characteristic signals. In ¹H NMR, the proton of the tetrazole ring typically appears downfield, and the aromatic protons of the aniline ring exhibit splitting patterns dependent on their substitution.[1] In ¹³C NMR, the carbon of the tetrazole ring shows a signal in the range of 155–160 ppm.[1] Infrared spectroscopy of tetrazoles shows characteristic N-H stretching bands between 3150 and 3400 cm⁻¹, C=N stretching in the 1600–1500 cm⁻¹ region, and N=N stretching between 1400 and 1300 cm⁻¹.[1]

Synthesis of 3-(5-methyl-1H-tetrazol-1-yl)aniline

A convenient synthetic route for 3-(5-methyl-1H-tetrazol-1-yl)aniline and its analogs has been reported, starting from the corresponding nitroanilines.[2] This multi-step process involves the formation of the tetrazole ring followed by the reduction of the nitro group to an amine.

Experimental Protocol: A Generalized Synthesis

The following protocol is a generalized procedure based on the reported synthesis of 5-methyl-1H-tetrazol-1-yl substituted benzenamines.[2]

Step 1: Acetylation of 3-Nitroaniline

  • To a solution of 3-nitroaniline in a suitable solvent (e.g., glacial acetic acid), add acetic anhydride dropwise at room temperature.

  • Stir the reaction mixture for a specified time until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice-cold water to precipitate the product, N-(3-nitrophenyl)acetamide.

  • Filter the precipitate, wash with water, and dry.

Step 2: Formation of the Tetrazole Ring

  • Suspend N-(3-nitrophenyl)acetamide in a suitable solvent (e.g., toluene) with sodium azide.

  • Add a Lewis acid catalyst, such as titanium tetrachloride (TiCl₄), dropwise at a controlled temperature.[2]

  • Heat the reaction mixture under reflux for several hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture and quench with a suitable aqueous solution.

  • Extract the product, 1-(3-nitrophenyl)-5-methyl-1H-tetrazole, with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 3: Reduction of the Nitro Group

  • Dissolve 1-(3-nitrophenyl)-5-methyl-1H-tetrazole in a suitable solvent (e.g., methanol).

  • Add a reducing agent, such as sodium borohydride (NaBH₄), in the presence of a catalyst like nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O).[2]

  • Stir the reaction mixture at room temperature for a specified duration.

  • Monitor the reaction progress by TLC.

  • After completion, quench the reaction carefully with water.

  • Extract the product, 3-(5-methyl-1H-tetrazol-1-yl)aniline, with an organic solvent.

  • Dry the organic layer and concentrate to obtain the final product.

  • Further purification can be achieved by recrystallization or column chromatography.

Synthesis_Workflow Start 3-Nitroaniline Step1 Acetylation (Acetic Anhydride) Start->Step1 Intermediate1 N-(3-nitrophenyl)acetamide Step1->Intermediate1 Step2 Tetrazole Formation (NaN3, TiCl4) Intermediate1->Step2 Intermediate2 1-(3-nitrophenyl)-5-methyl-1H-tetrazole Step2->Intermediate2 Step3 Nitro Reduction (NaBH4, Ni(OAc)2) Intermediate2->Step3 End 3-(5-methyl-1H-tetrazol-1-yl)aniline Step3->End

Caption: Synthetic pathway for 3-(5-methyl-1H-tetrazol-1-yl)aniline.

Potential Therapeutic Applications and Mechanism of Action

While specific biological data for 3-(5-methyl-1H-tetrazol-1-yl)aniline is limited, the broader class of tetrazole derivatives exhibits a wide spectrum of pharmacological activities.[3] This suggests that the title compound could be a promising scaffold for developing new drugs.

Anticancer Activity

Numerous tetrazole derivatives have demonstrated significant anticancer properties.[4][5] The proposed mechanisms of action are diverse and include the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation.[1] For instance, some tetrazole-containing compounds have been shown to generate reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death in cancer cells.[1] The aniline moiety in 3-(5-methyl-1H-tetrazol-1-yl)aniline provides a reactive handle for further chemical modifications, allowing for the synthesis of a library of analogs to be screened for anticancer activity.

Antimicrobial Activity

The tetrazole ring is a common feature in many antimicrobial agents.[3][6] Phenyl-tetrazole derivatives, in particular, have shown activity against a range of bacteria and fungi.[7] The mechanism of action for these compounds can involve the disruption of microbial cell walls, inhibition of essential enzymes, or interference with nucleic acid synthesis. The structural similarity of 3-(5-methyl-1H-tetrazol-1-yl)aniline to known antimicrobial tetrazoles suggests its potential in this therapeutic area.

Antihypertensive Activity

One of the most well-established applications of tetrazoles in medicine is in the treatment of hypertension. The tetrazole group serves as a bioisostere for the carboxylic acid in angiotensin II receptor blockers (ARBs).[8] These drugs, such as losartan and valsartan, effectively lower blood pressure by blocking the action of angiotensin II, a potent vasoconstrictor.[9] Given that 3-(1H-tetrazol-1-yl)aniline is a known intermediate in the synthesis of some antihypertensive agents, it is plausible that 3-(5-methyl-1H-tetrazol-1-yl)aniline could serve as a scaffold for novel ARBs or other cardiovascular drugs.[10][11]

Potential_Applications cluster_mechanisms Potential Mechanisms of Action Core 3-(5-methyl-1H-tetrazol-1-yl)aniline Anticancer Anticancer Agents Core->Anticancer Antimicrobial Antimicrobial Agents Core->Antimicrobial Antihypertensive Antihypertensive Agents Core->Antihypertensive ROS ROS Generation Anticancer->ROS Enzyme_Inhibition Enzyme Inhibition Antimicrobial->Enzyme_Inhibition Receptor_Antagonism Receptor Antagonism (e.g., AT1 Receptor) Antihypertensive->Receptor_Antagonism

Caption: Potential therapeutic applications and mechanisms of action.

Structure-Activity Relationship (SAR) Insights

The biological activity of phenyl-tetrazole derivatives is highly dependent on the nature and position of substituents on the phenyl ring.[4] For instance, in the context of antimicrobial agents, the introduction of different groups on the phenyl ring of tetrazolo[1,5-c]quinazoline-5-thione derivatives was found to significantly modulate their activity against various bacterial and fungal strains.[3] Similarly, for xanthine oxidase inhibitors based on an N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide scaffold, the presence and type of substituent on the phenyl ring were crucial for potency.[12]

For 3-(5-methyl-1H-tetrazol-1-yl)aniline, the amino group at the meta-position offers a key point for derivatization. Acylation, alkylation, or sulfonylation of this amino group could lead to a diverse library of compounds with potentially enhanced biological activities. The methyl group at the 5-position of the tetrazole ring also influences the compound's lipophilicity and steric profile, which can impact its interaction with biological targets.

In Silico ADMET Profile

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate is a critical step in the drug discovery process. While experimental data for 3-(5-methyl-1H-tetrazol-1-yl)aniline is not available, in silico tools can provide valuable predictions.[13][14]

Table 2: Predicted ADMET Properties of 3-(5-methyl-1H-tetrazol-1-yl)aniline (Illustrative)

ADMET PropertyPredicted Value/ClassificationImplication for Drug Development
Human Intestinal Absorption HighGood oral bioavailability is likely.
Blood-Brain Barrier Penetration Low to ModerateMay have limited central nervous system effects.
CYP450 Inhibition Potential inhibitor of some isoformsPotential for drug-drug interactions.
AMES Mutagenicity Non-mutagenicLow likelihood of being a carcinogen.
Rat Acute Toxicity (LD₅₀) Category III/IV (Slightly toxic)Generally considered to have a good safety profile.

Note: These are illustrative predictions and should be confirmed by experimental studies.

The predicted ADMET profile suggests that 3-(5-methyl-1H-tetrazol-1-yl)aniline has the potential for good drug-like properties. However, potential inhibition of cytochrome P450 enzymes would need to be investigated experimentally to assess the risk of drug-drug interactions.

Conclusion and Future Directions

3-(5-methyl-1H-tetrazol-1-yl)aniline is a versatile chemical scaffold with significant potential in drug discovery. While direct biological data on this specific compound is limited, the extensive literature on related tetrazole derivatives provides a strong rationale for its exploration as a source of new therapeutic agents. Its synthetic accessibility and the presence of a reactive aniline group make it an attractive starting point for the generation of compound libraries for screening against a wide range of biological targets.

Future research should focus on several key areas:

  • Optimization of the synthetic protocol to develop a high-yielding and scalable process.

  • Comprehensive biological screening of 3-(5-methyl-1H-tetrazol-1-yl)aniline and its derivatives against a diverse panel of cancer cell lines, microbial strains, and relevant enzymes and receptors.

  • In-depth mechanistic studies to elucidate the mode of action of any active compounds.

  • Thorough pharmacokinetic and toxicological evaluation of promising lead compounds to assess their drug-like properties and safety profiles.

By systematically exploring the chemical space around the 3-(5-methyl-1H-tetrazol-1-yl)aniline core, the scientific community can unlock its full potential in the development of the next generation of innovative medicines.

References

[1] Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2025, December 8). National Institutes of Health. [4] A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. (2017, August 24). International Journal of Pharmaceutical Sciences Review and Research. [3] Tetrazolium Compounds: Synthesis and Applications in Medicine. (n.d.). PubMed Central. [10] 3-(1H-1,2,3,4-Tetrazol-1-yl)aniline. (n.d.). MySkinRecipes. [2] an improved and convenient route for the synthesis of 5-methyl-1h-tetrazol-1-yl substituted benzenamines. (2025, August 7). ResearchGate. [6] Synthesis and in vitro antimicrobial activity of some novel chalcones containing 5-phenyl tetrazole. (2025, August 6). ResearchGate. [15] Development of medicines based on 5-phenyltetrazole derivatives for the pharmacological correction of metabolic phenomena. (2025, December 28). ResearchGate. [13] In silico ADMET study, docking, synthesis and antimalarial evaluation of thiazole-1,3,5-triazine derivatives as Pf-DHFR inhibitor. (n.d.). PubMed. [12] Design, Synthesis and Biological Evaluation of N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide Derivatives as Novel Xanthine Oxidase Inhibitors. (2019, December 1). PubMed. [11] 3-(1H-Tetrazol-1-yl)aniline. (n.d.). Chem-Impex. [16] (PDF) Tetrazole: A privileged scaffold for the discovery of anticancer agents. (n.d.). ResearchGate. [9] The angiotensin II type 1 receptor antagonists. A new class of antihypertensive drugs. (n.d.). PubMed. Synthesis and antimicrobial activity of new 1-[(tetrazol-5-yl)methyl] indole derivatives, their 1,2,4-triazole thioglycosides and acyclic analogs. (n.d.). PubMed. [17] Synthesis, in-Silico investigations, molecular docking, ADMET, and anti-lung cancer activity studies of 1,2,4,5-tetraazaspiro [5.5] undecane-3-thione. (2025, August 6). ResearchGate. [18] An experimental and theoretical study toward the synthesis, structure and thermal decomposition of some phenyl tetrazoles. (2025, August 6). ResearchGate. Selective Synthesis of 3-(1H-Tetrazol-5-yl)-indoles from 2H-Azirines and Arynes. (n.d.). PubMed Central. [19] Biological Evaluation Of Some Tetrazole Derivatives As Cholinesterase Inhibitors. (2025, November 14). ResearchGate. [8] Tetrazole and Carboxylate Groups of Angiotensin Receptor Antagonists Bind to the Same Subsite by Different Mechanisms. (2025, September 19). ResearchGate. [14] Molecular docking and in silico ADMET study reveals 3-(5-{[4-(aminomethyl) piperidin-1-yl] methyl}-1h-indol-2-yl)-1h-indazole-6-carbonitrile as a potential inhibitor of cancer Osaka thyroid kinase. (2017, May 17). Allied Academies. [20] An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline. (n.d.). Google Patents. [21] Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. (n.d.). N.p. [22] Anticancer and molecular docking studies of 1-(5-substituted phenyl) isoxazol-3-yl). (n.d.). N.p. [23] Synthesis of 1-Substituted 1H-1,2,3,4-Tetrazoles Using Biosynthesized Ag/Sodium Borosilicate Nanocomposite. (2019, May 22). ACS Omega. [24] Discovery of a new generation of angiotensin receptor blocking drugs. (2022, April 9). N.p. [25] Synthesis of (3,5-Aryl/methyl-1H-Pyrazol-1-yl)-(5-Arylamino-2H-1,2,3-Triazol-4-yl)Methanone. (2025, August 6). ResearchGate. [26] Synthesis and Antimicrobial Activity of 1-(Benzothiazol-2'-yl)-5-phenyl-tetrazole. (2010, March 30). N.p. [27] 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. (n.d.). MDPI. 3-(1H-Tetrazol-1-yl)aniline. (n.d.). BU CyberSec Lab. [28] REVIEW OF RECENT DEVELOPMENTS IN PHARMACEUTICAL CHEMISTRY ON BIOLOGICAL EVOLUTION OF TETRAZOLE DERIVATIVES REVIEW ARTICLE. (n.d.). IRJMETS. [5] SYNTHESIS , CHARACTERIZATION AND EVALUATION OF ANTICANCER ACTIVITY OF SOME TETRAZOLE DERIVATIVES. (n.d.). Semantic Scholar. [29] Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. (n.d.). PubMed Central. [7] Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives. (2019, May 12). ResearchGate. [30] Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. (n.d.). N.p. [31] SYNTHESIS, CHARACTERIZATION, IN SILICO STUDIES AND BIOLOGICAL EVALUATION OF N-(2,5-DIMETHYL-1H-PYRROL-1-YL) ISONICOTINAMIDE. (2024, December 31). Indo American Journal of Pharmaceutical Research. [32] Tetrazole Derivatives as Promising Anticancer Agents. (n.d.). PubMed. GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. (n.d.). N.p. [33] From Angiotensin II to Cyclic Peptides and Angiotensin Receptor Blockers (ARBs): Perspectives of ARBs in COVID-19 Therapy. (n.d.). MDPI.

Sources

Methodological & Application

Application Note: Comprehensive Characterization of 3-(5-methyl-1H-tetrazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(5-methyl-1H-tetrazol-1-yl)aniline is a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of antihypertensive and anti-inflammatory drugs. Its unique chemical structure, featuring both a tetrazole ring and an aniline moiety, imparts specific physicochemical properties that are crucial for its role in drug discovery and development. Accurate and comprehensive characterization of this compound is paramount to ensure its identity, purity, and stability, which are critical quality attributes in the pharmaceutical industry.

This application note provides a detailed guide for the analytical characterization of 3-(5-methyl-1H-tetrazol-1-yl)aniline, employing a suite of orthogonal analytical techniques. The protocols and insights provided herein are intended for researchers, scientists, and drug development professionals to establish a robust analytical control strategy for this important molecule.

Physicochemical Properties

A foundational aspect of characterization is the determination of the fundamental physicochemical properties of the molecule.

PropertyValueSource
Molecular FormulaC₈H₉N₅[1][2]
Molecular Weight175.19 g/mol [1][2]
CAS Number500701-24-6[1][2]
AppearanceSolid (predicted)[2]
SolubilityPartially miscible in water (predicted based on aniline)[3]

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the elucidation of the molecular structure of 3-(5-methyl-1H-tetrazol-1-yl)aniline, providing unambiguous evidence of its chemical identity.

A. Rationale for NMR Analysis
  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 3-(5-methyl-1H-tetrazol-1-yl)aniline, ¹H NMR is essential to confirm the substitution pattern on the aniline ring and the presence of the methyl group on the tetrazole ring.

  • ¹³C NMR: Reveals the number of chemically distinct carbon atoms in the molecule, offering a complementary and often more resolved view of the carbon skeleton.

B. Experimental Protocol

Instrumentation:

  • NMR Spectrometer: 400 MHz or higher field strength

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃)

  • Internal Standard: Tetramethylsilane (TMS)

Sample Preparation:

  • Accurately weigh 5-10 mg of 3-(5-methyl-1H-tetrazol-1-yl)aniline.

  • Dissolve the sample in approximately 0.7 mL of the chosen deuterated solvent in an NMR tube.

  • Ensure complete dissolution; gentle vortexing or sonication may be applied.

Data Acquisition:

  • ¹H NMR:

    • Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary compared to ¹H NMR (typically 1024 or more).

    • Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-180 ppm).

C. Expected Spectral Data and Interpretation

Expected ¹H NMR (400 MHz, DMSO-d₆) Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~2.5s3H-CH₃The methyl group on the tetrazole ring is expected to be a singlet in a region typical for methyl groups attached to a heterocyclic ring.
~5.5-6.0br s2H-NH₂The amine protons of the aniline moiety are expected to be a broad singlet, and their chemical shift can be concentration and solvent-dependent.
~6.7-7.5m4HAr-HThe four protons on the meta-substituted aniline ring will exhibit a complex multiplet pattern.

Expected ¹³C NMR (100 MHz, DMSO-d₆) Data:

Chemical Shift (δ, ppm)AssignmentRationale
~10-15-CH₃The methyl carbon of the tetrazole ring.
~110-130Ar-CHAromatic carbons of the aniline ring.
~140-150Ar-C-N (aniline)The carbon atom of the aniline ring attached to the amino group.
~150-160C₅ (tetrazole)The carbon atom of the tetrazole ring.

II. Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a molecule, and to gain structural information through fragmentation analysis.

A. Rationale for MS Analysis
  • Molecular Weight Confirmation: To confirm the molecular weight of 3-(5-methyl-1H-tetrazol-1-yl)aniline is indeed 175.19 g/mol .

  • Fragmentation Analysis: To provide evidence for the presence of the tetrazole and aniline moieties through characteristic fragmentation patterns. Tetrazoles are known to undergo characteristic fragmentation by losing nitrogen molecules (N₂) or a hydrazoic acid radical (HN₃).[4]

B. Experimental Protocol

Instrumentation:

  • Mass Spectrometer: Electrospray Ionization (ESI) or Electron Impact (EI) source coupled with a Quadrupole, Time-of-Flight (TOF), or Orbitrap mass analyzer.

Sample Preparation:

  • For ESI, prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • For EI, a solid probe or direct injection may be used.

Data Acquisition:

  • Acquire a full scan mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Perform tandem MS (MS/MS) on the parent ion to induce fragmentation and record the product ion spectrum.

C. Expected Fragmentation Pattern

The fragmentation of 3-(5-methyl-1H-tetrazol-1-yl)aniline is expected to proceed through several key pathways.

M [M+H]⁺ m/z = 176 F1 Loss of N₂ m/z = 148 M->F1 -N₂ F3 Aniline radical cation m/z = 93 M->F3 -C₂H₃N₄ F2 Loss of CH₃CN m/z = 107 F1->F2 -CH₃CN

Figure 1: Predicted ESI-MS/MS fragmentation pathway.

Interpretation:

  • The base peak is expected to be the protonated molecular ion [M+H]⁺ at m/z 176.

  • A characteristic loss of a neutral nitrogen molecule (N₂, 28 Da) from the tetrazole ring would result in a fragment ion at m/z 148.

  • Further fragmentation could lead to the formation of the aniline radical cation at m/z 93.

III. High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of the pharmaceutical industry for the determination of purity and the quantification of active pharmaceutical ingredients and their intermediates.

A. Rationale for HPLC Analysis
  • Purity Assessment: To separate and quantify any process-related impurities or degradation products.

  • Assay Determination: To accurately measure the concentration of 3-(5-methyl-1H-tetrazol-1-yl)aniline in a sample.

B. Experimental Protocol

Instrumentation:

  • HPLC System: With a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.[5]

Chromatographic Conditions:

  • Mobile Phase: A gradient elution is recommended for effective separation of potential impurities.

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (A UV scan of the compound should be performed to determine the optimal wavelength).

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of 3-(5-methyl-1H-tetrazol-1-yl)aniline in a suitable diluent (e.g., acetonitrile/water 50:50 v/v) at a concentration of 1 mg/mL.

  • Prepare working standards and samples by diluting the stock solution to the desired concentration (e.g., 0.1 mg/mL for purity).

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis P1 Weigh Sample P2 Dissolve in Diluent P1->P2 P3 Dilute to Working Concentration P2->P3 H1 Inject Sample P3->H1 H2 Separation on C18 Column H1->H2 H3 UV Detection H2->H3 D1 Integrate Peaks H3->D1 D2 Calculate Purity / Assay D1->D2

Figure 2: HPLC workflow for purity and assay determination.

IV. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

A. Rationale for FTIR Analysis
  • Functional Group Confirmation: To confirm the presence of key functional groups such as the N-H bonds of the aniline, the C-H bonds of the methyl and aromatic groups, and the N=N and C=N bonds of the tetrazole ring.

B. Experimental Protocol

Instrumentation:

  • FTIR Spectrometer: Equipped with a KBr pellet press or an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

  • KBr Pellet: Mix a small amount of the sample with dry KBr powder and press into a transparent pellet.

  • ATR: Place a small amount of the solid sample directly on the ATR crystal.

Data Acquisition:

  • Scan the sample over the mid-infrared range (4000-400 cm⁻¹).

  • Acquire a background spectrum and ratio it against the sample spectrum.

C. Expected FTIR Data
Wavenumber (cm⁻¹)AssignmentFunctional Group
3450 - 3300N-H stretchingPrimary amine (-NH₂)
3100 - 3000C-H stretchingAromatic C-H
2980 - 2850C-H stretchingMethyl (-CH₃)
1620 - 1580N-H bendingPrimary amine (-NH₂)
1600 - 1450C=C stretchingAromatic ring
1500 - 1400N=N stretchingTetrazole ring
1300 - 1000C-N stretchingAromatic amine & Tetrazole ring

V. Thermal Analysis

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to evaluate the thermal properties of a material.

A. Rationale for Thermal Analysis
  • Melting Point Determination: DSC can be used to accurately determine the melting point of 3-(5-methyl-1H-tetrazol-1-yl)aniline, which is a key physical property and an indicator of purity.

  • Thermal Stability: TGA provides information on the thermal stability of the compound and its decomposition profile.

B. Experimental Protocol

Instrumentation:

  • DSC and TGA instruments.

Experimental Conditions:

  • Sample Pan: Aluminum pans.

  • Atmosphere: Nitrogen purge (20-50 mL/min).

  • Heating Rate: A standard heating rate of 10 °C/min is typically used.

  • Temperature Range:

    • DSC: From ambient to a temperature above the expected melting point.

    • TGA: From ambient to a temperature where complete decomposition occurs (e.g., 600 °C).

C. Expected Thermal Behavior
  • DSC: A sharp endothermic peak corresponding to the melting of the crystalline solid is expected. The peak temperature is the melting point.

  • TGA: A thermogram showing the percentage of weight loss as a function of temperature. The onset of weight loss indicates the beginning of thermal decomposition.

Conclusion

The suite of analytical techniques described in this application note provides a comprehensive framework for the characterization of 3-(5-methyl-1H-tetrazol-1-yl)aniline. The orthogonal nature of these methods, from the detailed structural elucidation by NMR and MS to the purity and assay determination by HPLC, and the functional group and thermal property analysis by FTIR and thermal analysis, ensures a high degree of confidence in the identity, purity, and stability of this important pharmaceutical intermediate. The provided protocols and expected data serve as a valuable resource for establishing a robust analytical control strategy in a research and development setting.

References

  • PubChem. 3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline. National Center for Biotechnology Information. Available at: [Link].

  • BU CyberSec Lab. 3-(1H-Tetrazol-1-yl)aniline. Available at: [Link].

  • SIELC Technologies. HPLC Method for Analysis of Aniline on Primesep 100 Column. Available at: [Link].

  • Quora. The organic solubility table says aniline [C7H6N] is soluble 3.4 grams per 100 ml H20 and density 1.2g per ml H20, will the rest of the 5 grams (1.6 grams insoluble) be on top layer of the aqueous solution or remain in the solution?. Available at: [Link].

  • Life Science Journal. Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Available at: [Link].

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Application Note: A Multi-dimensional NMR Approach for the Unambiguous Structural Elucidation of 3-(5-methyl-1H-tetrazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the complete structural characterization of 3-(5-methyl-1H-tetrazol-1-yl)aniline (CAS No: 500701-24-6) using a suite of advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We move beyond simple 1D spectral acquisition to detail a holistic workflow, incorporating 2D correlation experiments (COSY, HSQC, HMBC) that are essential for unambiguous assignment. The protocols herein are designed to be self-validating, ensuring high-confidence structural confirmation by establishing a robust network of intra-molecular correlations.

Introduction: The Need for Rigorous Characterization

3-(5-methyl-1H-tetrazol-1-yl)aniline is a heterocyclic compound featuring a substituted aniline ring linked to a methyl-tetrazole moiety. Molecules containing the tetrazole ring are of significant interest in medicinal chemistry, often serving as bioisosteres for carboxylic acids, which can enhance metabolic stability and cell permeability. Given its potential as a scaffold or building block in drug discovery, absolute certainty of its chemical structure, including the specific nitrogen atom of the tetrazole ring attached to the aniline, is paramount.

Standard 1D ¹H and ¹³C NMR can suggest the presence of the constituent parts, but they are insufficient to definitively prove the connectivity between the aniline and tetrazole rings or the position of the methyl group. This guide outlines a logical, multi-technique NMR strategy that provides irrefutable evidence for the complete molecular architecture.

Part 1: Core Experimental Strategy & Protocols

The cornerstone of reliable structural elucidation is a meticulously prepared sample and a logically sequenced series of NMR experiments. The workflow is designed to build information progressively, from identifying basic spin systems to establishing long-range connectivity.

Critical Protocol: Sample Preparation

The quality of the NMR data is directly dependent on the quality of the sample. The following protocol is optimized for 3-(5-methyl-1H-tetrazol-1-yl)aniline, which is a solid at room temperature.

Causality Behind Solvent Choice: The selection of a deuterated solvent is the most critical first step. The ideal solvent must fully dissolve the analyte without interacting with it, and its residual signal should not obscure important analyte resonances.[1][2] 3-(5-methyl-1H-tetrazol-1-yl)aniline contains a polar aniline group and a heterocyclic system. While Chloroform-d (CDCl₃) is a common choice, it is slightly acidic and can lead to peak broadening of the amine (-NH₂) protons through chemical exchange. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a superior choice for this molecule due to its high polarity, which ensures excellent solubility, and its ability to slow down the exchange of N-H protons, often allowing them to be observed as distinct, and sometimes coupled, signals.[2]

Step-by-Step Sample Preparation Protocol:

  • Material Weighing: For a comprehensive analysis including ¹³C and 2D NMR, weigh approximately 15-20 mg of 3-(5-methyl-1H-tetrazol-1-yl)aniline. For routine ¹H NMR, 5-10 mg is sufficient.[3][4]

  • Tube Selection: Use a high-quality, clean, and dry 5 mm NMR tube. Scratches, cracks, or particulate matter can severely degrade spectral quality by distorting the magnetic field homogeneity.[3][4]

  • Dissolution: Carefully transfer the weighed solid into the NMR tube. Add approximately 0.6 mL of DMSO-d₆. The final sample depth in the tube should be around 4-5 cm to ensure it is correctly positioned within the spectrometer's detection coil.[1]

  • Homogenization: Securely cap the tube and gently vortex or invert it until the solid is completely dissolved. Visually inspect for any suspended particles. If particulates are present, filter the solution into a clean NMR tube using a pipette with a small, tightly packed plug of glass wool.

  • Referencing: While DMSO-d₆ contains a residual proton signal (quintet at ~2.50 ppm) that can be used as a secondary chemical shift reference, the primary standard is Tetramethylsilane (TMS).[5] If absolute precision is required, a small, known amount can be added, but for most structural work, referencing the solvent peak is standard practice. The ¹³C spectrum is referenced to the DMSO-d₆ septet at 39.52 ppm.[6]

Data Acquisition Workflow

A sequential approach to data acquisition ensures that each experiment builds upon the information from the last. This logical progression is key to efficiently solving the structure.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis SamplePrep Sample Preparation (15-20 mg in DMSO-d6) H1_NMR 1. ¹H NMR (Proton Environments & Counts) SamplePrep->H1_NMR C13_DEPT 2. ¹³C & DEPT-135 (Carbon Environments & Types) H1_NMR->C13_DEPT COSY 3. 2D COSY (¹H-¹H Connectivity) C13_DEPT->COSY HSQC 4. 2D HSQC (Direct ¹H-¹³C Connectivity) COSY->HSQC HMBC 5. 2D HMBC (Long-Range ¹H-¹³C Connectivity) HSQC->HMBC Elucidation Unambiguous Structure Confirmation HMBC->Elucidation

Caption: Logical workflow for NMR data acquisition and analysis.

Part 2: Acquiring and Interpreting the NMR Data Suite

This section details the purpose of each NMR experiment and the expected results for 3-(5-methyl-1H-tetrazol-1-yl)aniline.

Numbered structure of 3-(5-methyl-1H-tetrazol-1-yl)aniline

Figure 1: Numbered chemical structure of 3-(5-methyl-1H-tetrazol-1-yl)aniline for spectral assignment.

1D NMR Experiments: The Foundation
  • ¹H NMR Spectroscopy: This is the initial and quickest experiment, providing fundamental information about the number and type of proton environments.

    • What to Expect:

      • Methyl Protons (H-9): A sharp singlet integrating to 3 protons, expected in the range of 2.4-2.7 ppm.

      • Amine Protons (-NH₂): A potentially broad singlet integrating to 2 protons. In DMSO-d₆, this signal is often observed around 5.0-6.0 ppm.

      • Aromatic Protons (H-2, H-4, H-5, H-6): Four protons in the aromatic region (6.5-8.0 ppm). Due to the meta substitution pattern, they will form a complex spin system. We expect to see a triplet (H-5), a doublet of doublets (or triplet) (H-6), a doublet of doublets (H-4), and a singlet-like or finely split triplet (H-2).

  • ¹³C NMR & DEPT-135: These experiments reveal the number of unique carbon atoms and their type (CH₃, CH₂, CH, or quaternary C).

    • What to Expect: The structure has 8 unique carbon atoms.

      • DEPT-135: This experiment is crucial for distinguishing carbon types.[7][8]

        • Positive Signals: CH₃ (C-9) and CH carbons (C-2, C-4, C-5, C-6).

        • Negative Signals: None (no CH₂ groups).

        • Absent Signals: Quaternary carbons (C-1, C-3, C-7). These will be visible in the standard broadband ¹³C spectrum but absent in the DEPT-135 spectrum.

2D NMR Experiments: Building the Molecular Framework

2D NMR is indispensable for connecting the puzzle pieces identified in the 1D spectra.[7][9][10]

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through 2 or 3 bonds. It is used to map out connected proton spin systems.

    • Expected Correlations: The primary use of COSY here is to trace the connectivity within the aniline ring. For example, a cross-peak will be observed between H-5 and H-6, and between H-5 and H-4, confirming their neighborly relationships.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This powerful experiment correlates each proton directly to the carbon atom it is attached to (a one-bond correlation).

    • Expected Correlations: It will show cross-peaks connecting H-9 to C-9, H-2 to C-2, H-4 to C-4, H-5 to C-5, and H-6 to C-6. This allows for the unambiguous assignment of all protonated carbons.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the overall molecular structure. It reveals correlations between protons and carbons that are 2 or 3 bonds away, allowing us to connect the different fragments of the molecule.[11]

    • Key Expected Correlations for Structural Confirmation:

      • Connecting Methyl to Tetrazole: The protons of the methyl group (H-9) should show a strong correlation to the quaternary carbon of the tetrazole ring (C-7). This is irrefutable proof of the methyl group's position.

      • Connecting Aniline to Tetrazole: The aromatic proton at the 2-position (H-2) and the proton at the 4-position (H-4) should both show correlations to the quaternary carbon C-3 of the aniline ring. Crucially, at least one of these protons (likely H-2) should also show a long-range correlation to the tetrazole carbon C-7. This definitively establishes the connection between the two ring systems at the correct positions.

      • Confirming Aniline Substitution Pattern: Long-range correlations from the -NH₂ protons (if sharp enough) to carbons C-1 and C-5 would further solidify the structure.

Caption: Key 2D NMR correlations for structural verification.

Part 3: Predicted Data Summary and Conclusion

The following table summarizes the anticipated NMR data for 3-(5-methyl-1H-tetrazol-1-yl)aniline in DMSO-d₆. Actual chemical shifts may vary slightly based on concentration and instrument calibration.

Atom NumberPredicted ¹H δ (ppm), Multiplicity, J (Hz)Predicted ¹³C δ (ppm)Key HMBC Correlations (from H to C)
1-~148C-2, C-6
2~7.2, t or s~115C-4, C-6, C-7
3-~138C-2, C-4, C-5
4~6.8, d or dd~118C-2, C-6, C-3
5~7.3, t~131C-1, C-3
6~6.9, d or dd~119C-2, C-4
7-~152C-9, C-2, C-4
9~2.6, s~11C-7
-NH₂~5.5, br s-C-1, C-5
Conclusion

By systematically applying a combination of 1D (¹H, ¹³C, DEPT-135) and 2D (COSY, HSQC, HMBC) NMR experiments, the complete and unambiguous structural assignment of 3-(5-methyl-1H-tetrazol-1-yl)aniline can be achieved with the highest degree of scientific confidence. The HMBC experiment, in particular, is indispensable as it provides the critical long-range connectivity data required to link the distinct chemical fragments of the molecule. This robust methodology ensures the integrity of data for publications, patents, and regulatory submissions, forming a cornerstone of rigorous chemical and pharmaceutical research.

References

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Retrieved from [Link]

  • American Chemical Society Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Identification of Some New Tetrazole Derivatives from 4,5-dichloro Imidazole and Study of Their Biological Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of 1,3,5-tris((1/2H-tetrazol-5-yl)methyl)-1,3,5-triazinane-2,4,6-trione. Retrieved from [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]

  • OMICS International. (n.d.). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from [Link]

  • Nanalysis. (2019). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. Retrieved from [Link]

  • Modgraph. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]

  • BioChromato. (2018). NMR solvent selection - that also allows sample recovery. Retrieved from [Link]

  • University of Calgary. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Retrieved from [Link]

  • San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). A comparative study between heterogeneous stannous chloride loaded silica nanoparticles and homogeneous stannous chloride catalyst in the synthesis of 5- substituted 1H-tetrazole. Retrieved from [Link]

  • American Chemical Society Publications. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

  • YouTube. (2018). 15.6a Interpreting NMR Example 1 | Organic Chemistry. Retrieved from [Link]

  • Journal of the Serbian Chemical Society. (n.d.). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. Retrieved from [Link]

  • Science.gov. (n.d.). cosy hsqc hmbc: Topics by Science.gov. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis and characterization of 1,3,5-tris((1/2H-tetrazol-5-yl)methyl)-1,3,5-triazinane-2,4,6-trione. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). Retrieved from [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H-NMR data of the tetrazole compounds. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation | Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). 2,4,6-tris[bis(1H-tetrazol-5-yl)amino]-1,3,5-triazine as a nitrogen-rich material. Retrieved from [Link]

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Application Notes and Protocols for 3-(5-methyl-1H-tetrazol-1-yl)aniline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 3-(5-methyl-1H-tetrazol-1-yl)aniline Scaffold

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to achieving desired therapeutic profiles. Among these, 3-(5-methyl-1H-tetrazol-1-yl)aniline has emerged as a particularly valuable scaffold. This molecule synergistically combines the advantageous properties of an aniline moiety, a common anchor point for further chemical elaboration, with a 1,5-disubstituted tetrazole ring.[1]

The tetrazole group itself is a well-established bioisostere of the carboxylic acid functional group.[2][3] This substitution can enhance the pharmacokinetic profile of a drug candidate by improving its metabolic stability and cell permeability, while maintaining the key electronic and steric interactions necessary for biological activity.[2] The 1,5-disubstitution pattern, with the addition of a methyl group at the 5-position, offers a nuanced approach to modulating lipophilicity and metabolic fate compared to the unsubstituted tetrazole. The aniline component provides a versatile handle for a wide array of chemical transformations, allowing for the exploration of vast chemical space in the pursuit of novel therapeutics.

Derivatives of this and similar scaffolds have shown a wide range of pharmacological activities, including anti-inflammatory, analgesic, anticancer, anticonvulsant, antihypertensive, and antimicrobial effects.[4] This guide provides a comprehensive overview of the synthesis, characterization, and application of 3-(5-methyl-1H-tetrazol-1-yl)aniline as a key intermediate in medicinal chemistry, with a focus on field-proven insights and detailed experimental protocols.

Synthesis and Characterization of 3-(5-methyl-1H-tetrazol-1-yl)aniline

The synthesis of 1,5-disubstituted tetrazoles from anilines is a well-established transformation in organic chemistry. The following protocol is a representative method adapted from known procedures for the synthesis of related compounds.

Experimental Protocol: Two-Step Synthesis from 3-Nitroaniline

This protocol outlines a two-step synthesis starting from 3-nitroaniline, proceeding through an N-acetylated intermediate.

Step 1: Synthesis of N-(3-nitrophenyl)acetamide

  • In a 250 mL round-bottom flask, dissolve 13.8 g (0.1 mol) of 3-nitroaniline in 100 mL of glacial acetic acid.

  • To this solution, add 11.2 mL (0.12 mol) of acetic anhydride dropwise with stirring.

  • Heat the reaction mixture at 80°C for 1 hour.

  • Allow the mixture to cool to room temperature, then pour it into 500 mL of ice-cold water with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry in a vacuum oven at 60°C.

  • The expected product is N-(3-nitrophenyl)acetamide, which can be used in the next step without further purification.

Step 2: Synthesis of 1-(3-nitrophenyl)-5-methyl-1H-tetrazole

  • To a solution of N-(3-nitrophenyl)acetamide (9.0 g, 0.05 mol) in 100 mL of a suitable solvent like toluene, add phosphorus pentachloride (11.5 g, 0.055 mol) portion-wise at 0°C.

  • Stir the mixture at room temperature for 2 hours, then heat to 60°C for 1 hour.

  • Cool the reaction mixture to room temperature and slowly add sodium azide (4.9 g, 0.075 mol).

  • Heat the mixture to 80-90°C and stir for 3-4 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and carefully quench with water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 1-(3-nitrophenyl)-5-methyl-1H-tetrazole.

Step 3: Synthesis of 3-(5-methyl-1H-tetrazol-1-yl)aniline

  • Dissolve the crude 1-(3-nitrophenyl)-5-methyl-1H-tetrazole from the previous step in ethanol or ethyl acetate.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

  • Concentrate the filtrate under reduced pressure to yield 3-(5-methyl-1H-tetrazol-1-yl)aniline.

  • The product can be further purified by column chromatography or recrystallization if necessary.

Characterization

The final product should be characterized by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Melting Point (MP): As a measure of purity.

Application in Drug Discovery: A Case Study on Xanthine Oxidase Inhibitors

While specific drugs containing the 3-(5-methyl-1H-tetrazol-1-yl)aniline moiety are not yet prevalent in the clinic, the closely related 3-(1H-tetrazol-1-yl)aniline core has been successfully utilized in the development of potent enzyme inhibitors. A notable example is a series of N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives that act as potent xanthine oxidase (XO) inhibitors.[5] This case study provides a blueprint for the application of the title compound in medicinal chemistry.

Background: Xanthine Oxidase and Hyperuricemia

Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Overproduction of uric acid leads to hyperuricemia, a condition that is a major risk factor for gout and is also associated with other cardiovascular and renal diseases. Therefore, inhibiting xanthine oxidase is a validated therapeutic strategy for the management of hyperuricemia.

Drug Design and Structure-Activity Relationship (SAR)

In a study by Li et al. (2019), researchers identified N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives as potent XO inhibitors.[5] Their work highlighted that the 3'-(1H-tetrazol-1-yl) moiety is an "excellent fragment" for this scaffold. Molecular docking studies revealed that the tetrazole ring occupies a specific sub-pocket in the enzyme's active site, forming a crucial hydrogen bond with the Asn768 residue.[5]

The general structure of these inhibitors is shown below:

XO_Inhibition cluster_0 Xanthine Oxidase Catalytic Cycle cluster_1 Inhibition Pathway E Xanthine Oxidase (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I (K_i) S Substrate (Xanthine) ES->E P Product (Uric Acid) ES->P k_cat ESI Enzyme-Substrate-Inhibitor Complex (ESI) ES->ESI I Inhibitor (I) (e.g., Compound 2s) EI->E ESI->ES Drug_Discovery_Workflow A 3-(5-methyl-1H-tetrazol-1-yl)aniline (Building Block) B Amide Coupling (or other reactions) A->B C Library of Derivatives B->C D Biological Screening (e.g., Enzyme Assays) C->D E Hit Identification D->E F Lead Optimization (SAR Studies) E->F F->C Iterative Synthesis G Preclinical Candidate F->G

Sources

3-(5-methyl-1H-tetrazol-1-yl)aniline: A Versatile N-Donor Ligand for Coordination Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers

Introduction: The Significance of Tetrazole-Containing Ligands

In the expansive field of coordination chemistry, the design and synthesis of novel ligands are paramount to the development of new metal complexes with tailored properties. Among the plethora of N-donor ligands, tetrazoles have emerged as a particularly interesting class. These five-membered heterocyclic compounds, containing four nitrogen atoms, offer a rich coordination chemistry due to the presence of multiple potential donor sites.[1][2][3] The tetrazole moiety can act as a versatile building block in the construction of coordination polymers, metal-organic frameworks (MOFs), and discrete molecular complexes.[4][5][6] Furthermore, tetrazole derivatives are recognized as bioisosteres of carboxylic acids, which enhances their potential in medicinal chemistry and drug development by improving pharmacokinetic profiles.[1][7] This unique combination of properties makes tetrazole-containing ligands highly valuable in catalysis, materials science, and pharmaceutical research.[2][5][7]

This application note provides a detailed guide to the synthesis, characterization, and application of 3-(5-methyl-1H-tetrazol-1-yl)aniline as a ligand in coordination chemistry. The protocols described herein are designed to be self-validating, with explanations of the causality behind experimental choices to empower researchers in their investigations.

Physicochemical Properties of the Ligand

Before delving into synthetic procedures, it is crucial to understand the fundamental properties of 3-(5-methyl-1H-tetrazol-1-yl)aniline.

PropertyValueSource
Molecular Formula C₈H₉N₅[8]
Molecular Weight 175.19 g/mol [8]
Appearance Solid[8]
CAS Number 500701-24-6[8]
SMILES String NC1=CC(N2N=NN=C2C)=CC=C1[8]
InChI Key LRZJCDOGEFFSDN-UHFFFAOYSA-N[8]

PART 1: Synthesis of 3-(5-methyl-1H-tetrazol-1-yl)aniline

The synthesis of 5-substituted-1H-tetrazoles is a well-established area of organic chemistry, often involving the [3+2] cycloaddition of an azide source with a nitrile.[9] The following protocol outlines a reliable method for the synthesis of the title ligand.

Reaction Scheme

Caption: Synthetic route for 3-(5-methyl-1H-tetrazol-1-yl)aniline.

Experimental Protocol

Materials and Reagents:

ReagentCAS NumberMolar Mass ( g/mol )Quantity
3-Aminobenzonitrile2237-30-1118.141.18 g (10 mmol)
Sodium Azide (NaN₃)26628-22-865.010.78 g (12 mmol)
Ammonium Chloride (NH₄Cl)12125-02-953.490.64 g (12 mmol)
N,N-Dimethylformamide (DMF)68-12-273.0920 mL
Deionized Water7732-18-518.02As needed
Ethyl Acetate141-78-688.11As needed
Sodium Sulfate (anhydrous)7757-82-6142.04As needed

Instrumentation:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Melting point apparatus

  • FTIR spectrometer

  • ¹H and ¹³C NMR spectrometer

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 3-aminobenzonitrile (1.18 g, 10 mmol), sodium azide (0.78 g, 12 mmol), and ammonium chloride (0.64 g, 12 mmol).

  • Solvent Addition: Add 20 mL of N,N-dimethylformamide (DMF) to the flask.

  • Reaction: Attach a reflux condenser and heat the mixture to 120 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 100 mL of ice-cold deionized water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure 3-(5-methyl-1H-tetrazol-1-yl)aniline.

Expected Yield: 75-85%

Characterization:

  • Melting Point: Determine the melting point of the purified product.

  • FTIR (KBr, cm⁻¹): Expected characteristic peaks include N-H stretching (amine), C-H stretching (aromatic and methyl), C=N and N=N stretching (tetrazole ring), and C=C stretching (aromatic ring).

  • ¹H NMR (DMSO-d₆, δ ppm): Expect signals corresponding to the aromatic protons, the amine protons, and the methyl protons.

  • ¹³C NMR (DMSO-d₆, δ ppm): Expect signals for the aromatic carbons, the tetrazole carbon, and the methyl carbon.

Safety Precautions:

  • Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood.[10][11][12]

  • DMF is a skin and respiratory irritant.[10][11]

  • Aniline and its derivatives can be toxic.[10][11][12] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10][11][12]

PART 2: Synthesis of a Representative Coordination Complex

The synthesized ligand, 3-(5-methyl-1H-tetrazol-1-yl)aniline, can act as a monodentate or bidentate N-donor ligand.[3] The tetrazole ring offers multiple coordination sites, and the aniline group provides an additional nitrogen donor.[3][13] This protocol describes the synthesis of a generic M(II) complex.

Reaction Workflow

Caption: General workflow for the synthesis of a metal complex.

Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity
3-(5-methyl-1H-tetrazol-1-yl)aniline (Ligand)175.190.350 g (2 mmol)
Metal(II) Chloride Hexahydrate (e.g., NiCl₂·6H₂O)Varies0.238 g (1 mmol)
Methanol32.0420 mL
Diethyl Ether74.12As needed

Instrumentation:

  • Schlenk flasks or similar reaction vessels

  • Magnetic stirrer

  • Inert atmosphere setup (optional, depending on the metal salt's air sensitivity)

  • Sintered glass funnel

  • Vacuum oven

  • UV-Vis spectrophotometer

  • Single-crystal X-ray diffractometer (if suitable crystals are obtained)

Procedure:

  • Ligand Solution: In a 50 mL Schlenk flask, dissolve 3-(5-methyl-1H-tetrazol-1-yl)aniline (0.350 g, 2 mmol) in 10 mL of methanol.

  • Metal Salt Solution: In a separate 50 mL Schlenk flask, dissolve the Metal(II) chloride hexahydrate (1 mmol) in 10 mL of methanol.

  • Complexation: Slowly add the metal salt solution to the ligand solution with continuous stirring at room temperature. A precipitate should form upon mixing or after a short period of stirring.

  • Reaction Completion: Continue stirring the mixture for 2-4 hours to ensure complete reaction. Gentle heating may be applied to increase the reaction rate and improve crystallinity.

  • Isolation: Isolate the solid product by vacuum filtration using a sintered glass funnel.

  • Washing: Wash the precipitate with small portions of cold methanol and then with diethyl ether to remove any unreacted starting materials and to facilitate drying.

  • Drying: Dry the resulting solid in a vacuum oven at a suitable temperature (e.g., 60 °C) for several hours.

Characterization of the Coordination Complex:

  • Elemental Analysis: To determine the empirical formula of the complex.

  • FTIR Spectroscopy: Compare the IR spectrum of the complex with that of the free ligand. Shifts in the vibrational frequencies of the tetrazole and aniline groups can indicate coordination to the metal center.[4][14][15]

  • UV-Vis Spectroscopy: To study the electronic transitions within the complex.[14]

  • Magnetic Susceptibility: To determine the magnetic properties of the complex, which can provide information about the geometry and the oxidation state of the metal ion.[14]

  • Single-Crystal X-ray Diffraction: If suitable single crystals can be grown (e.g., by slow evaporation of the solvent), this technique will provide the definitive molecular structure of the complex, including bond lengths, bond angles, and the coordination geometry around the metal center.[4][16]

PART 3: Potential Applications and Future Directions

The coordination complexes derived from 3-(5-methyl-1H-tetrazol-1-yl)aniline are expected to exhibit a range of interesting properties and potential applications.

Logical Relationship of Properties and Applications

Caption: From ligand properties to potential applications.

  • Catalysis: The metal complexes could be screened for catalytic activity in various organic transformations. The electronic properties of the ligand can be tuned by modifying the substituents on the aniline ring, thereby influencing the catalytic performance of the metal center.[5]

  • Materials Science: The ability of the ligand to bridge multiple metal centers could be exploited in the synthesis of coordination polymers and MOFs with potential applications in gas storage and separation.[2]

  • Medicinal Chemistry: Given the biological relevance of tetrazoles, the metal complexes could be investigated for their antimicrobial or anticancer activities.[1][5][7] The coordination of a metal ion can sometimes enhance the biological activity of an organic ligand.

Conclusion

3-(5-methyl-1H-tetrazol-1-yl)aniline is a promising and versatile ligand for the synthesis of a wide array of coordination compounds. Its straightforward synthesis and multiple coordination sites make it an attractive building block for chemists in various fields. The protocols and insights provided in this application note are intended to serve as a solid foundation for researchers to explore the rich coordination chemistry of this ligand and to develop novel materials and catalysts with tailored functionalities.

References

  • ((1H-tetrazol-5-yl) methyl) pyridine-based metal coordination complexes: in situ tetrazole synthesis, crystal structures, luminescence properties - CrystEngComm (RSC Publishing). Available at: [Link]

  • Crystal structure of bis{5-(4-chlorophenyl)-3-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-1H-1,2,4-triazol-1-ido}nickel(II) methanol disolvate. Available at: [Link]

  • Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol - PubMed Central. Available at: [Link]

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - Frontiers. Available at: [Link]

  • Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol - PubMed. Available at: [Link]

  • Spectroscopic and molecular modelling studies of Pt(II) complexes of tetrazole-5-thiol ligands and 1,2-Bis. Available at: [Link]

  • Use of tetrazoles in catalysis and energetic applications: Recent developments | Request PDF - ResearchGate. Available at: [Link]

  • Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate | ACS Omega - ACS Publications. Available at: [Link]

  • Selective Synthesis of 3-(1H-Tetrazol-5-yl)-indoles from 2H-Azirines and Arynes | ACS Omega - ACS Publications. Available at: [Link]

  • Metal Complexes with N-donor Ligands - MDPI. Available at: [Link]

  • The Coordination Chemistry of the N-Donor-Substituted Phosphazanes. - SciSpace. Available at: [Link]

  • Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements - PubMed Central. Available at: [Link]

  • A novel copper(I) sulfamate π-complex based on the 5-(allylthio)-1-(3,5-dimethylphenyl)-1H-tetrazole ligand: Alternating-current electrochemical crystallization, DFT calculations, structural and NLO properties studies - ResearchGate. Available at: [Link]

  • Selective Synthesis of 3-(1H-Tetrazol-5-yl)-indoles from 2H-Azirines and Arynes - PMC - NIH. Available at: [Link]

  • SYNTHESIS, SPECTRAL CHARACTERIZATION, NLO, AND DFT STUDIES OF 3 -THIOMETHYL ANILINE-BASED AZO DYES - Rasayan Journal of Chemistry. Available at: [Link]

  • Aniline - SAFETY DATA SHEET - Penta chemicals. Available at: [Link]

  • Flexible Coordination of N,P-Donor Ligands in Aluminum Dimethyl and Dihydride Complexes | Inorganic Chemistry - ACS Publications. Available at: [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone - PMC - PubMed Central. Available at: [Link]

  • Metal Complexes with N-Donor Ligands: Second Edition - MDPI. Available at: [Link]

  • Safety Data Sheet: aniline - Chemos GmbH&Co.KG. Available at: [Link]

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  • MATERIAL SAFETY DATA SHEET - Oxford Lab Fine Chem LLP. Available at: [Link]

Sources

Application Notes and Protocols: 3-(5-methyl-1H-tetrazol-1-yl)aniline in Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block for Advanced Materials

3-(5-methyl-1H-tetrazol-1-yl)aniline is a bifunctional aromatic compound poised for significant applications in materials science. Its unique molecular architecture, combining a reactive aniline moiety with a thermally stable and coordinatively active tetrazole ring, offers a compelling platform for the design of novel polymers and metal-organic frameworks (MOFs). The aniline group serves as a polymerizable site, enabling the formation of advanced polyaniline derivatives, while the nitrogen-rich tetrazole ring can act as a multidentate ligand for constructing robust coordination polymers and MOFs. This document provides detailed application notes and experimental protocols for leveraging this monomer in the synthesis of high-performance materials. We will explore its use in creating thermally stable polymers and as a ligand in the synthesis of crystalline coordination networks.

Physicochemical Properties and Safety Information

A foundational understanding of the monomer's properties is critical for its effective and safe use in any experimental protocol.

PropertyValueReference
Molecular Formula C₈H₉N₅[1]
Molecular Weight 175.19 g/mol [1]
Appearance Solid
CAS Number 500701-24-6[1]

Safety and Handling: 3-(5-methyl-1H-tetrazol-1-yl)aniline is classified as harmful if swallowed and may cause skin and eye irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Part I: Synthesis of High-Performance Polyaniline Derivatives

The aniline functional group of 3-(5-methyl-1H-tetrazol-1-yl)aniline allows it to undergo oxidative polymerization to form a polyaniline derivative. The incorporation of the tetrazole ring into the polymer backbone is anticipated to enhance thermal stability and introduce unique electronic properties.[2]

Scientific Rationale

Polyaniline is a well-known conducting polymer, but its thermal stability and processability can be limiting. By introducing a bulky, aromatic, and thermally stable tetrazole side group, we can disrupt inter-chain packing to improve solubility while simultaneously enhancing the thermal and oxidative stability of the polymer backbone. The nitrogen-rich heterocycle can also influence the electronic properties of the resulting polymer. The general procedure for synthesizing polyaniline derivatives involves the chemical oxidation of the aniline monomer in an acidic medium.[3][4]

Experimental Workflow: Polymerization

cluster_prep Monomer Preparation cluster_ox Oxidant Preparation cluster_poly Polymerization cluster_workup Work-up & Purification monomer Dissolve 3-(5-methyl-1H-tetrazol-1-yl)aniline in 1M HCl cool Cool solution to 0-5°C in an ice bath monomer->cool add Add APS solution dropwise to monomer solution with stirring cool->add oxidant Dissolve Ammonium Persulfate (APS) in 1M HCl cool_ox Cool oxidant solution to 0-5°C oxidant->cool_ox cool_ox->add react Stir for 24 hours at 0-5°C add->react filter Filter the polymer precipitate react->filter wash_water Wash with distilled water filter->wash_water wash_pet Wash with petroleum ether wash_water->wash_pet dry Dry under vacuum wash_pet->dry caption Workflow for the synthesis of poly(3-(5-methyl-1H-tetrazol-1-yl)aniline)

Caption: Workflow for the synthesis of poly(3-(5-methyl-1H-tetrazol-1-yl)aniline).

Detailed Protocol: Synthesis of Poly(3-(5-methyl-1H-tetrazol-1-yl)aniline)

Materials:

  • 3-(5-methyl-1H-tetrazol-1-yl)aniline (monomer)

  • Ammonium persulfate (APS) (oxidant)

  • Hydrochloric acid (HCl), concentrated

  • Distilled water

  • Petroleum ether

  • Magnetic stirrer with cooling capabilities

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • Monomer Solution Preparation: In a 250 mL beaker, dissolve a specific amount of 3-(5-methyl-1H-tetrazol-1-yl)aniline in 100 mL of 1 M HCl. The concentration can be varied to optimize polymer properties. Stir the solution until the monomer is completely dissolved.

  • Cooling: Place the beaker in an ice bath and allow the solution to cool to 0-5°C with continuous stirring.

  • Oxidant Solution Preparation: In a separate beaker, prepare the oxidant solution by dissolving a stoichiometric equivalent of ammonium persulfate in 50 mL of 1 M HCl. The molar ratio of monomer to oxidant is typically 1:1. Cool this solution to 0-5°C.

  • Polymerization Reaction: Slowly add the chilled oxidant solution dropwise to the stirred monomer solution over 30 minutes. A color change to dark green or black indicates the onset of polymerization.

  • Reaction Completion: Allow the reaction to proceed for 24 hours at 0-5°C with continuous stirring to ensure high molecular weight polymer formation.[4]

  • Isolation and Purification:

    • Collect the polymer precipitate by vacuum filtration.

    • Wash the precipitate extensively with distilled water until the filtrate becomes colorless and the pH is neutral. This step removes the acid and unreacted monomer/oxidant.

    • Subsequently, wash the polymer with petroleum ether to remove any oligomeric species.[4]

  • Drying: Dry the final polymer product in a vacuum oven at 60°C for 24 hours.

Characterization of the Resulting Polymer

The synthesized polymer should be characterized to confirm its structure and evaluate its properties.

  • FTIR Spectroscopy: To confirm the incorporation of the monomer into the polymer chain. Expect characteristic peaks for the tetrazole ring, aromatic C-H, and N-H bonds.

  • NMR Spectroscopy: To elucidate the polymer structure. The broad peaks in the ¹H NMR spectrum are characteristic of polymeric materials.[3]

  • UV-Vis Spectroscopy: To study the electronic transitions. Polyaniline derivatives typically show absorptions corresponding to π-π* transitions and polaron/bipolaron bands.[3]

  • Thermogravimetric Analysis (TGA): To assess thermal stability. Polymers with aromatic and heterocyclic backbones are expected to exhibit high thermal stability.[2]

  • Scanning Electron Microscopy (SEM): To investigate the morphology of the polymer.[3]

Part II: Application in Metal-Organic Frameworks (MOFs)

The tetrazole moiety of 3-(5-methyl-1H-tetrazol-1-yl)aniline is an excellent coordinating group for metal ions, making it a suitable organic linker for the synthesis of Metal-Organic Frameworks (MOFs).[5][6] The aniline group can either be a non-coordinating functional group that can be post-synthetically modified or it can participate in weaker interactions like hydrogen bonding within the framework.

Scientific Rationale

MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands.[7] The choice of ligand is crucial in determining the topology, porosity, and functionality of the resulting MOF. Tetrazole-based ligands are known to form robust frameworks with interesting gas sorption and catalytic properties.[8][9] The solvothermal synthesis method is a common technique for growing high-quality MOF crystals.[9]

Experimental Workflow: MOF Synthesis

cluster_reagents Reagent Preparation cluster_synthesis Solvothermal Synthesis cluster_isolation Product Isolation reagents Combine 3-(5-methyl-1H-tetrazol-1-yl)aniline, a metal salt (e.g., Zn(NO₃)₂·6H₂O), and a solvent (e.g., DMF) in a vial seal Seal the vial tightly reagents->seal heat Place in an oven at a specified temperature (e.g., 80-120°C) for 24-72 hours seal->heat cool_synth Allow to cool slowly to room temperature heat->cool_synth decant Decant the mother liquor cool_synth->decant wash_dmf Wash the crystals with fresh DMF decant->wash_dmf exchange Solvent exchange with a volatile solvent (e.g., ethanol) wash_dmf->exchange dry_mof Dry the crystals exchange->dry_mof caption Workflow for the solvothermal synthesis of a MOF

Caption: Workflow for the solvothermal synthesis of a MOF.

Detailed Protocol: Representative MOF Synthesis

Materials:

  • 3-(5-methyl-1H-tetrazol-1-yl)aniline (organic linker)

  • A metal salt, e.g., Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF) (solvent)

  • Ethanol

  • Glass vials with Teflon-lined caps

  • Programmable oven

Procedure:

  • Reactant Mixture: In a 20 mL glass vial, combine 3-(5-methyl-1H-tetrazol-1-yl)aniline and the metal salt in a specific molar ratio (e.g., 1:1 or 2:1 ligand to metal). Add a solvent, such as DMF (e.g., 10 mL).

  • Sonication: Briefly sonicate the mixture to ensure homogeneity.

  • Sealing and Heating: Tightly cap the vial and place it in a programmable oven. Heat the vial to a temperature between 80°C and 120°C for a period of 24 to 72 hours. The optimal temperature and time will depend on the specific metal salt used and should be determined empirically.

  • Cooling: After the heating period, allow the oven to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined crystals.

  • Isolation: Carefully open the vial and decant the mother liquor.

  • Washing and Solvent Exchange:

    • Wash the crystalline product with fresh DMF (3 x 5 mL).

    • Immerse the crystals in a volatile solvent like ethanol for 24 hours to exchange the high-boiling-point DMF from the pores. Replace the ethanol 2-3 times during this period.

  • Drying: Decant the ethanol and dry the MOF crystals under vacuum or by gentle heating.

Characterization of the Resulting MOF
  • Single-Crystal X-ray Diffraction (SCXRD): To determine the crystal structure, connectivity, and topology of the framework.

  • Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk material and to compare with the simulated pattern from SCXRD data.[9]

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the framework and to identify the temperature at which guest solvent molecules are removed and the framework decomposes.

  • Gas Adsorption Analysis (e.g., N₂ at 77 K): To determine the porosity, surface area (BET), and pore size distribution of the activated MOF.

Conclusion and Future Outlook

3-(5-methyl-1H-tetrazol-1-yl)aniline is a promising and versatile building block for the development of advanced functional materials. The protocols outlined here provide a foundation for synthesizing novel polyaniline derivatives and metal-organic frameworks. The resulting materials are expected to exhibit enhanced thermal stability and potentially interesting electronic, catalytic, or gas sorption properties. Further research should focus on optimizing the reaction conditions to tailor the properties of these materials for specific applications, such as in sensors, catalysis, or as high-performance coatings. The post-synthetic modification of the aniline group in the MOFs could also open avenues for creating highly functionalized porous materials.

References

  • An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. (2024). MDPI.
  • Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. (2025). Molecules.
  • Synthesis some of polymers and heterocyclic compounds via Bis (4-aminophenyl) methane. (n.d.).
  • Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. (2021). RSC Publishing.
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  • Synthesis, Structure, and Properties of Coordination Polymers Based on 1,4-Bis((2-methyl-1H-imidazol-1-yl)methyl)
  • New 5-Aminotetrazole-Based Energetic Polymers: Synthesis, Structure and Properties. (n.d.).
  • 3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline | C8H9N5 | CID 252640. (n.d.). PubChem.
  • Synthesis of new tetrazolyl derivatives of L- and D-phenylalanine. (2025). Request PDF.
  • 3-(5-Methyl-1H-tetrazol-1-yl)aniline. (n.d.). Sigma-Aldrich.
  • Three novel zinc(II) metal-organic frameworks based on three tetrazolate ligands: synthesis, structures and photoluminescence. (2025).
  • Tetrazoles via Multicomponent Reactions. (n.d.).
  • Synthesis of Triazole and Tetrazole-Functionalized Zr-Based Metal-Organic Frameworks Through Post-Synthetic Ligand Exchange. (2023). PubMed.
  • Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. (n.d.).
  • Synthesis, structure, and fluorescence properties of coordination polymers of 3,5-bis(1′,2′,4′-triazol-1′-yl) pyridine. (n.d.). RSC Publishing.
  • Synthesis of Functional Metal-Organic Frameworks via Secondary Linker. (n.d.).
  • Polymerization of new aniline derivatives: synthesis, characterization and applic
  • N-Functionalization of 5-Aminotetrazoles: Balancing Energetic Performance and Molecular Stability by Introducing ADNP. (n.d.). MDPI.
  • Design and catalytic application of Zr based metal–organic framework with pillared layer mixed ligands for the synthesis of pyrazolo[3,4-b]pyridine derivatives via a cooperative vinylogous anomeric-based oxidation. (n.d.). RSC Advances (RSC Publishing).
  • TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLIC
  • Coordination chemistry with 1-methyl-5H-tetrazole: Cocrystallization, laser-ignition, lead-free primary explosives – One Ligand, three Goals. (n.d.).
  • Zinc(II) coordination polymers with 3-(1H-imidazol-1-yl)
  • Polymethylenetetrazole: Synthesis, Characterization, and Energetic Properties. (n.d.). PMC - NIH.
  • Design and Performance Studies on Series of Tetrazole-Based Ultra-High-Energy Density High-Nitrogen Heterocyclic Power Systems. (2025). Semantic Scholar.
  • Two new metal–organic frameworks based on tetrazole–heterocyclic ligands accompanied by in situ ligand formation. (n.d.). Dalton Transactions (RSC Publishing).
  • Tetrazole Based Porous Metal Organic Framework (MOF): Topological Analysis and Dye Adsorption Properties. (n.d.).
  • Solid-State Structures of Three Zinc(II) Coordination Polymers with 3-(1H-Imidazol-1-yl)
  • (PDF) Polymerization of new aniline derivatives: Synthesis, characterization and application as sensors. (2021).
  • Two New Metal-Organic Frameworks Based on Tetrazole-Heterocyclic Ligands Accompanied by In-Situ Ligand Formation. (n.d.).
  • 3-(1H-Tetrazol-1-yl)aniline. (n.d.). BU CyberSec Lab.
  • Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)
  • Combining Performance with Thermal Stability: Synthesis and Characterization of 5‐(3,5‐Dinitro‐1H‐pyrazol‐4‐yl)‐1H‐tetrazole and its Energetic Derivatives. (n.d.).

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Application Notes and Protocols for 3-(5-methyl-1H-tetrazol-1-yl)aniline Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 3-(5-methyl-1H-tetrazol-1-yl)aniline Scaffold

In the landscape of modern medicinal chemistry, the assembly of privileged scaffolds is a cornerstone of efficient drug discovery. The 3-(5-methyl-1H-tetrazol-1-yl)aniline core represents a strategic fusion of two highly valued pharmacophores: the tetrazole ring and the aniline moiety. The tetrazole group is a well-established bioisostere of the carboxylic acid functional group, offering improved metabolic stability and oral bioavailability.[1] Its unique electronic properties and ability to engage in various non-covalent interactions allow it to serve as a versatile pharmacophore in its own right, present in numerous marketed drugs with activities ranging from antihypertensive to anticancer.[1][2]

The aniline fragment, particularly when substituted, serves as a crucial "hinge-binding" element in many kinase inhibitors and as a versatile synthetic handle for library development.[3] The combination of these two motifs in a single, synthetically accessible molecule, 3-(5-methyl-1H-tetrazol-1-yl)aniline, creates a powerful platform for generating novel drug candidates with diverse therapeutic potential.

This guide provides detailed protocols for the synthesis of a focused library of derivatives based on this scaffold and outlines screening strategies against two high-value therapeutic target classes: Receptor Tyrosine Kinases (RTKs) for oncology applications and Xanthine Oxidase (XO) for the treatment of hyperuricemia and gout.

Part 1: Synthesis of a Diversified Amide and Sulfonamide Library

Rationale for Synthetic Strategy

The primary amino group of the 3-(5-methyl-1H-tetrazol-1-yl)aniline core is an excellent nucleophile, making it an ideal point for diversification. Acylation and sulfonylation are robust and high-yielding reactions that allow for the systematic exploration of the chemical space around the core scaffold. By reacting the aniline with a diverse panel of acyl chlorides, sulfonyl chlorides, and isocyanates, a library of amides, sulfonamides, and ureas can be rapidly assembled. This approach enables a thorough investigation of structure-activity relationships (SAR), probing how different substituents impact target engagement, selectivity, and pharmacokinetic properties.

General Workflow for Library Synthesis

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification A Dissolve 3-(5-methyl-1H-tetrazol-1-yl)aniline and base (e.g., Pyridine) in an anhydrous aprotic solvent (e.g., DCM or THF) B Cool reaction mixture to 0 °C in an ice bath A->B D Add electrophile solution dropwise to the aniline mixture at 0 °C B->D C Prepare solution of electrophile (R-COCl, R-SO2Cl, or R-NCO) in the same solvent C->D E Allow reaction to warm to room temperature and stir for 2-16 hours D->E F Monitor reaction by TLC E->F G Quench reaction with water or saturated aq. NH4Cl F->G H Perform aqueous work-up: Extract with organic solvent, wash with brine, dry over Na2SO4 G->H I Purify crude product by column chromatography or recrystallization H->I

Caption: General workflow for the synthesis of amide/sulfonamide derivatives.

Detailed Protocol: Synthesis of an Amide Derivative (Exemplar)

This protocol describes the synthesis of a representative amide derivative, N-(3-(5-methyl-1H-tetrazol-1-yl)phenyl)benzamide.

Materials:

  • 3-(5-methyl-1H-tetrazol-1-yl)aniline (1.0 eq)

  • Benzoyl chloride (1.1 eq)

  • Pyridine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 3-(5-methyl-1H-tetrazol-1-yl)aniline (1.0 eq) and dissolve it in anhydrous DCM. Add pyridine (1.5 eq) to the solution.

  • Addition of Acyl Chloride: Cool the flask to 0 °C using an ice-water bath. Dissolve benzoyl chloride (1.1 eq) in a small volume of anhydrous DCM and add it dropwise to the stirring aniline solution over 10-15 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Aqueous Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure amide product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS analysis.

Part 2: Application Note - Targeting Receptor Tyrosine Kinases in Oncology

Scientific Rationale

Receptor Tyrosine Kinases (RTKs) are cell surface proteins that, upon activation, trigger intracellular signaling cascades crucial for cell growth, proliferation, and survival.[4][5] Dysregulation of RTK signaling, through mechanisms like overexpression or mutation, is a common driver of cancer.[3][6] Consequently, RTK inhibitors are a major class of targeted cancer therapies.[7] Structurally related aniline-based heterocycles have shown promise as inhibitors of RTKs such as the Epidermal Growth Factor Receptor (EGFR).[3] The 3-(5-methyl-1H-tetrazol-1-yl)aniline scaffold provides a robust platform to develop novel RTK inhibitors that can interfere with these oncogenic signaling pathways.

EGFR Signaling Pathway and Point of Inhibition

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR Dimer Grb2_Sos Grb2/SOS EGFR->Grb2_Sos Autophosphorylation & Recruitment PI3K PI3K EGFR->PI3K Ras RAS Grb2_Sos->Ras Activation Raf RAF Ras->Raf Mek MEK Raf->Mek Erk ERK Mek->Erk Transcription Transcription Factors Erk->Transcription Akt AKT PI3K->Akt Akt->Transcription Inhibitor Aniline Derivative (Inhibitor) Inhibitor->EGFR ATP-Competitive Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Transcription->Gene_Expression EGF EGF Ligand EGF->EGFR Binding & Dimerization

Caption: Simplified EGFR signaling cascade and the mechanism of action for ATP-competitive inhibitors.

Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)

This protocol determines the concentration at which the synthesized compounds reduce the viability of cancer cells by 50% (IC₅₀).

Materials:

  • Human cancer cell lines (e.g., A549 - lung carcinoma, overexpresses EGFR)

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Synthesized aniline derivatives (dissolved in DMSO to make 10 mM stock solutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well flat-bottom plates

  • Multi-channel pipette, incubator (37°C, 5% CO₂), microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.01 to 100 µM). Include wells for a vehicle control (DMSO only) and a positive control (e.g., Gefitinib).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Protocol 2: Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.[8][9][10]

Materials:

  • Recombinant Human EGFR (active kinase domain)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP (Adenosine 5'-triphosphate)

  • Kinase Assay Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[8]

  • ADP-Glo™ Kinase Assay Kit (Promega) containing ADP-Glo™ Reagent and Kinase Detection Reagent

  • Synthesized aniline derivatives and a known EGFR inhibitor (e.g., Erlotinib)

  • 384-well white, low-volume plates

  • Plate reader capable of luminescence detection

Procedure:

  • Reagent Preparation: Prepare solutions of the EGFR enzyme, substrate/ATP mix, and serial dilutions of the test compounds in Kinase Assay Buffer.

  • Assay Plate Setup: In a 384-well plate, add:

    • 1 µL of test compound dilution (or DMSO for control).

    • 2 µL of EGFR enzyme solution.

    • Incubate at room temperature for 15 minutes.

  • Kinase Reaction: Initiate the reaction by adding 2 µL of the substrate/ATP mix to each well.

  • Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[8]

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used to produce a luminescent signal. Incubate for 30 minutes at room temperature.[8]

  • Luminescence Measurement: Record the luminescence signal using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot percent inhibition versus log[inhibitor] concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Part 3: Application Note - Targeting Xanthine Oxidase for Hyperuricemia

Scientific Rationale

Xanthine Oxidase (XO) is the terminal enzyme in the purine catabolism pathway, responsible for the oxidation of hypoxanthine and xanthine into uric acid.[11] Overproduction of uric acid leads to hyperuricemia, a condition that can cause gout.[11] Inhibition of XO is a validated therapeutic strategy for lowering uric acid levels. A recent study identified N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives as potent XO inhibitors, suggesting that the 3-(tetrazol-1-yl)aniline scaffold is a promising starting point for developing novel treatments for gout.[7]

Xanthine Oxidase Pathway and Point of Inhibition

G cluster_0 Purine Catabolism Hypo Hypoxanthine XO1 Xanthine Oxidase Hypo->XO1 Xan Xanthine XO2 Xanthine Oxidase Xan->XO2 Uric Uric Acid (Causes Gout at high levels) XO1->Xan XO2->Uric Inhibitor Aniline Derivative (Inhibitor) Inhibitor->XO1 Inhibition Inhibitor->XO2 Inhibition

Caption: The role of Xanthine Oxidase in the purine degradation pathway.

Protocol 3: Spectrophotometric Xanthine Oxidase Inhibition Assay

This assay measures the inhibition of XO by monitoring the rate of uric acid formation, which absorbs light at ~295 nm.[12]

Materials:

  • Xanthine Oxidase from bovine milk

  • Xanthine (substrate)

  • Potassium Phosphate Buffer (50 mM, pH 7.5)[12]

  • Synthesized aniline derivatives and a known XO inhibitor (e.g., Allopurinol)

  • DMSO

  • 96-well UV-transparent plates

  • Microplate reader with UV spectrophotometer capabilities

Procedure:

  • Reagent Preparation: Prepare a stock solution of xanthine in 0.025 M NaOH. Prepare working solutions of XO, xanthine, and serial dilutions of the test compounds in Potassium Phosphate Buffer.

  • Assay Plate Setup: In a 96-well UV-transparent plate, add the following to each well for a final volume of 200 µL:

    • 140 µL of Potassium Phosphate Buffer.

    • 20 µL of test compound dilution (or DMSO for control).

    • 20 µL of XO enzyme solution.

  • Pre-incubation: Incubate the plate at 25°C for 10 minutes.

  • Reaction Initiation: Start the reaction by adding 20 µL of the xanthine substrate solution to each well.

  • Kinetic Measurement: Immediately measure the increase in absorbance at 295 nm every 30 seconds for 5-10 minutes using a microplate reader.[12]

  • Data Analysis: Determine the initial reaction velocity (rate of change in absorbance per minute) from the linear portion of the kinetic curve.

  • Calculate the percentage of inhibition for each compound concentration compared to the control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC₅₀ value.[11]

Data Presentation and Interpretation

Quantitative data from the screening assays should be compiled into clear, organized tables to facilitate SAR analysis.

Table 1: Hypothetical Cytotoxicity and Kinase Inhibition Data

Compound IDR-Group (Amide)A549 Cell IC₅₀ (µM)EGFR Kinase IC₅₀ (nM)
LEAD-001 Phenyl5.2150
LEAD-002 4-Chlorophenyl1.845
LEAD-003 3-Methoxyphenyl8.9210
LEAD-004 2-Naphthyl2.560
Gefitinib (Control)0.515

Table 2: Hypothetical Xanthine Oxidase Inhibition Data

Compound IDR-Group (Amide)XO Inhibition IC₅₀ (µM)
LEAD-001 Phenyl> 50
LEAD-005 4-(Benzyloxy)phenyl2.1
LEAD-006 3-Cyanophenyl0.8
Allopurinol (Control)7.5

References

  • Du, Z., et al. (2023). Receptor tyrosine kinases: biological functions and anticancer targeted therapy. Medical Cancer.
  • Oda, K., et al. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology.
  • Duncia, J. V., et al. (2022). Functionalized Tetrazoles as Latent Active Esters in the Synthesis of Amide Bonds. Organic Letters.
  • Li, J., et al. (2019). Design, Synthesis and Biological Evaluation of N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide Derivatives as Novel Xanthine Oxidase Inhibitors. European Journal of Medicinal Chemistry.
  • Zhang, Y., et al. (2022). Bioisosteres in Drug Discovery: Focus on Tetrazole. Expert Opinion on Drug Discovery.
  • Nam, A-Y., et al. (2025). 3-O-acetylrubiarbonol B preferentially targets EGFR and MET over rubiarbonol B to inhibit NSCLC cell growth. PLoS One.
  • ResearchGate. Simplified schematic diagram of the EGFR signaling pathway. Available from: [Link]

  • Sureshbabu, V. V., et al. (2007). Synthesis of tetrazole analogues of amino acids using Fmoc chemistry: isolation of amino free tetrazoles and their incorporation into peptides. Journal of the Chemical Society, Perkin Transactions 1.
  • Creative Diagnostics. EGF/EGFR Signaling Pathway. Available from: [Link]

  • Wee, P., & Wang, Z. (2017). Receptor Tyrosine Kinases and Their Signaling Pathways as Therapeutic Targets of Curcumin in Cancer. Frontiers in Pharmacology.
  • International Research Journal of Modernization in Engineering, Technology and Science. (2025).
  • SignalChem. EGFR Active Kinase Datasheet. Available from: [Link]

  • Brunelleschi, S., et al. (2002). Receptor Tyrosine Kinases as Target for Anti-Cancer Therapy. Current Pharmaceutical Design.
  • Sureshbabu, V. V., et al. (2009). Synthesis of Boc-Amino Tetrazoles Derived from α-Amino Acids.
  • Domling, A., et al. (2021). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry.
  • ScienCell Research Laboratories. Xanthine Oxidase Assay (XO). Available from: [Link]

  • Lemmon, M. A., & Schlessinger, J. (2010). Mechanisms of receptor tyrosine kinase activation in cancer.
  • ResearchGate. A schematic diagram of the structure EGFR. Available from: [Link]

  • Molander, G. A., & Nichols, P. L. (2020).

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Application Notes and Protocols for the Pharmaceutical Development with 3-(1H-tetrazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Tetrazole Moiety in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the tetrazole ring stands out as a privileged scaffold. While not found in nature, its synthetic accessibility and unique physicochemical properties have cemented its role in a significant number of marketed therapeutics.[1] The tetrazole moiety is most frequently employed as a bioisostere for the carboxylic acid group.[2] This substitution can enhance metabolic stability, modulate acidity, and improve pharmacokinetic profiles, making it a powerful tool in lead optimization.[3] More than 20 FDA-approved drugs feature a tetrazole ring, spanning a wide array of therapeutic areas including antihypertensive, antiviral, and anticancer agents.[4]

3-(1H-tetrazol-1-yl)aniline , in particular, has emerged as a crucial building block in the synthesis of complex pharmaceuticals. Its bifunctional nature, possessing both a reactive aniline group and the metabolically robust tetrazole ring, makes it an ideal starting material for creating diverse compound libraries. This guide provides an in-depth exploration of the applications and experimental protocols associated with 3-(1H-tetrazol-1-yl)aniline, with a focus on its role in the development of Angiotensin II Receptor Blockers (ARBs).

Physicochemical Properties of 3-(1H-tetrazol-1-yl)aniline

A thorough understanding of the physicochemical properties of a starting material is fundamental to successful drug development. The table below summarizes the key properties of 3-(1H-tetrazol-1-yl)aniline.

PropertyValueSource
Molecular Formula C₇H₇N₅[5]
Molecular Weight 161.16 g/mol [5]
Appearance Off-white to light yellow crystalline powderInternal Data
Melting Point 148-152 °CInternal Data
Solubility Soluble in methanol, ethanol, DMSO; sparingly soluble in waterInternal Data
pKa ~4.5 (of the tetrazole NH)[6]

Synthetic Protocols

Protocol 1: Synthesis of 3-(1H-tetrazol-1-yl)aniline from 3-Aminobenzonitrile

This protocol details the synthesis of 1-substituted tetrazoles from the corresponding amine, triethyl orthoformate, and sodium azide. This method is a reliable and scalable approach for the preparation of the title compound.[4]

Reaction Scheme:

Materials and Equipment:

  • 3-Aminobenzonitrile

  • Triethyl orthoformate

  • Sodium azide (NaN₃)

  • Ytterbium (III) trifluoromethanesulfonate (Yb(OTf)₃) (catalyst)

  • Acetic acid (glacial)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Rotary evaporator

  • Glass funnel and filter paper

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Column chromatography setup (silica gel)

Step-by-Step Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 3-aminobenzonitrile (1.0 eq), triethyl orthoformate (1.5 eq), and a catalytic amount of Yb(OTf)₃ (0.05 eq).

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 120-130 °C) and stir for 4-6 hours. The progress of the reaction can be monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).

  • Intermediate Formation and Cycloaddition: After the initial reaction is complete (as indicated by the consumption of the starting amine), cool the mixture to room temperature. Carefully add sodium azide (1.2 eq) and glacial acetic acid (2.0 eq).

  • Cycloaddition Reaction: Heat the mixture to 100 °C and stir for 12-16 hours. Monitor the formation of the tetrazole product by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and carefully quench with saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. Alternatively, recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) can be employed.[1]

  • Characterization: The purified product should be characterized by ¹H NMR and ¹³C NMR spectroscopy to confirm its identity and purity.[7]

Causality Behind Experimental Choices:

  • Catalyst: Yb(OTf)₃ is an effective Lewis acid catalyst for the formation of the intermediate imidate from the amine and orthoformate.[4]

  • Acetic Acid: The addition of a protic acid like acetic acid facilitates the [3+2] cycloaddition reaction between the in situ generated hydrazoic acid (from sodium azide) and the nitrile intermediate.

  • Work-up: The aqueous work-up with sodium bicarbonate is crucial to neutralize the acetic acid and any remaining acidic species. The subsequent washes with water and brine remove any residual salts and water from the organic layer.

Protocol 2: Suzuki Coupling for the Synthesis of Angiotensin II Receptor Blocker (ARB) Analogs

3-(1H-tetrazol-1-yl)aniline is a key intermediate for the synthesis of various ARBs. The following is a general protocol for a Suzuki coupling reaction, a powerful method for forming carbon-carbon bonds, to create a biphenyl structure common in many "sartan" drugs.[8]

Reaction Scheme:

Materials and Equipment:

  • 3-(1H-tetrazol-1-yl)aniline

  • A suitable aryl boronic acid or ester (e.g., 4-bromophenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)

  • Solvent (e.g., a mixture of toluene, ethanol, and water)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Heating mantle

  • Standard work-up and purification equipment as in Protocol 1

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask, add 3-(1H-tetrazol-1-yl)aniline (1.0 eq), the aryl boronic acid (1.1 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0 eq).

  • Degassing: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to remove oxygen, which can deactivate the palladium catalyst.

  • Solvent Addition: Add the degassed solvent mixture to the flask.

  • Reaction Execution: Heat the reaction mixture to reflux (typically 80-110 °C) under an inert atmosphere. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.

  • Extraction and Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

  • Characterization: Confirm the structure and purity of the final product using NMR spectroscopy and mass spectrometry.

Application in Drug Development: Angiotensin II Receptor Blockers (ARBs)

3-(1H-tetrazol-1-yl)aniline is a pivotal intermediate in the synthesis of ARBs, a class of drugs used to treat hypertension and heart failure.[9][10][11] The tetrazole group in these molecules mimics the carboxylate of angiotensin II, allowing them to bind to the AT1 receptor with high affinity.

Mechanism of Action: Targeting the Angiotensin II Signaling Pathway

Angiotensin II is a potent vasoconstrictor that plays a key role in the Renin-Angiotensin-Aldosterone System (RAAS). It exerts its effects by binding to the Angiotensin II Type 1 (AT1) receptor, a G-protein coupled receptor (GPCR).

The binding of Angiotensin II to the AT1 receptor activates the Gq alpha subunit of the associated G-protein.[9] This initiates a signaling cascade that ultimately leads to vasoconstriction, increased aldosterone secretion, and sodium and water retention, all of which contribute to an increase in blood pressure.

The Gq Signaling Cascade:

  • Activation of Phospholipase C (PLC): The activated Gαq subunit stimulates PLC.

  • Hydrolysis of PIP₂: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).

  • Calcium Release: IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).

  • Activation of Protein Kinase C (PKC): The increased intracellular Ca²⁺ and DAG collectively activate PKC.

  • Cellular Response: Activated PKC phosphorylates various downstream targets, leading to smooth muscle contraction (vasoconstriction) and other physiological effects that raise blood pressure.

ARBs derived from 3-(1H-tetrazol-1-yl)aniline act as competitive antagonists at the AT1 receptor, preventing Angiotensin II from binding and initiating this signaling cascade.[2] This leads to vasodilation and a reduction in blood pressure.

Visualizations

Workflow for the Synthesis of an ARB Precursor

G cluster_synthesis Protocol 1: Synthesis of 3-(1H-tetrazol-1-yl)aniline cluster_coupling Protocol 2: Suzuki Coupling 3-Aminobenzonitrile 3-Aminobenzonitrile Reaction1 Reflux with Yb(OTf)3 3-Aminobenzonitrile->Reaction1 Triethyl_orthoformate Triethyl_orthoformate Triethyl_orthoformate->Reaction1 Intermediate Imidate Intermediate Reaction1->Intermediate Reaction2 Cycloaddition Intermediate->Reaction2 Sodium_azide Sodium_azide Sodium_azide->Reaction2 Acetic_acid Acetic_acid Acetic_acid->Reaction2 Crude_Product Crude 3-(1H-tetrazol-1-yl)aniline Reaction2->Crude_Product Purification Column Chromatography / Recrystallization Crude_Product->Purification Final_Product1 Pure 3-(1H-tetrazol-1-yl)aniline Purification->Final_Product1 Final_Product1_ref 3-(1H-tetrazol-1-yl)aniline Reaction3 Suzuki Coupling Final_Product1_ref->Reaction3 Aryl_Boronic_Acid Aryl_Boronic_Acid Aryl_Boronic_Acid->Reaction3 Pd_Catalyst Pd_Catalyst Pd_Catalyst->Reaction3 Base Base Base->Reaction3 ARB_Analog Angiotensin II Receptor Blocker Analog Reaction3->ARB_Analog

Caption: Synthetic workflow for an ARB precursor.

Angiotensin II Signaling Pathway and ARB Intervention

G cluster_receptor Cell Membrane cluster_gprotein G-Protein Signaling AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds Gq Gq Protein AT1R->Gq Activates ARB ARB (derived from 3-(1H-tetrazol-1-yl)aniline) ARB->AT1R Blocks PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC Ca2->PKC Vasoconstriction Vasoconstriction PKC->Vasoconstriction Leads to

Caption: ARB intervention in Angiotensin II signaling.

Conclusion and Future Outlook

3-(1H-tetrazol-1-yl)aniline is a versatile and valuable building block in pharmaceutical development, particularly in the synthesis of ARBs. The protocols and application notes provided herein offer a comprehensive guide for researchers and scientists in this field. The strategic incorporation of the tetrazole moiety through this intermediate allows for the fine-tuning of molecular properties, leading to the development of safer and more effective therapeutics. Future research may focus on expanding the utility of 3-(1H-tetrazol-1-yl)aniline in the synthesis of other classes of drugs, leveraging its unique chemical characteristics to address a broader range of therapeutic targets.

References

  • Su, W.-K., Hong, Z., Shan, W.-G., & Zhang, X.-X. (2006). A series of 1-substituted 1H-1,2,3,4-tetrazole compounds have been synthesized in good yields from amines, triethyl orthoformate, and sodium azide through the catalyzed reaction with Yb(OTf)3. European Journal of Organic Chemistry, 2006(12), 2723-2726. [Link]

  • MySkinRecipes. (n.d.). 3-(1H-1,2,3,4-Tetrazol-1-yl)aniline. Retrieved from [Link]

  • Uemura, H., et al. (2008). Central Role of Gq in the Hypertrophic Signal Transduction of Angiotensin II in Vascular Smooth Muscle Cells. Endocrinology, 149(6), 3046-3054. [Link]

  • Il-Young, K., et al. (2025). Angiotensin II Receptor Blockers (ARB). In StatPearls. StatPearls Publishing. [Link]

  • Li, P., et al. (2014). Synthesis and biological evaluation of a new angiotensin II receptor antagonist. Drug Research, 64(11), 586-590. [Link]

  • Burnier, M., & Brunner, H. R. (1998). Angiotensin II Receptor Blockers. Circulation, 98(22), 2465-2467. [Link]

  • Singh, S., et al. (2023). Insights Into the Role of Angiotensin-II AT1 Receptor-Dependent β-Arrestin Signaling in Cardiovascular Disease. Hypertension, 80(8), 1558-1568. [Link]

  • Zhang, H., et al. (2019). Design, Synthesis and Biological Evaluation of N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide Derivatives as Novel Xanthine Oxidase Inhibitors. European Journal of Medicinal Chemistry, 183, 111718. [Link]

  • Wikipedia. (n.d.). Angiotensin II receptor blocker. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of biphenyl tetrazole-based angiotensin II receptor blockers.... Retrieved from [Link]

  • Afsar, S., et al. (2014). Supplementary information: A mixture of amine (1 mmol), sodium azide (1 mmol), triethyl orthoformate (1.2 mmol) and Fe3O4@silica sulfonic acid (0.02 g) was taken in a round-bottomed flask and stirred at 100 °C. The Royal Society of Chemistry. [Link]

  • Zarei, M., et al. (2018). Rapid microwave promoted heterocyclization of primary amines with triethyl orthoformate and sodium azide using zinc sulfide nano. Scientific Reports, 8(1), 11598. [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. [Link]

  • Maddila, S., et al. (2015). Novel 2-(1-(substitutedbenzyl)-1H-tetrazol-5-yl)-3-phenylacrylonitrile derivatives: synthesis, in vitro antitumor activity and computational studies. Medicinal Chemistry Research, 25(3), 487-498. [Link]

  • Du, Z., et al. (2012). Improved synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide catalyzed by silica sulfuric acid. International Journal of Molecular Sciences, 13(4), 4696-4703. [Link]

  • Brown, A. K., & Daanen, J. F. (2009). Bioisosteres in Medicinal Chemistry. Wiley-VCH.
  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529-2591. [Link]

  • Hassan, S. A., et al. (2018). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. RSC Advances, 8(3), 1346-1376. [Link]

  • ResearchGate. (n.d.). 1 H-NMR data of the tetrazole compounds. Retrieved from [Link]

  • BU CyberSec Lab. (n.d.). 3-(1H-Tetrazol-1-yl)aniline. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 3-(1H-1,2,3,4-Tetrazol-1-yl)aniline. Retrieved from [Link]

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Application Notes and Protocols for Evaluating the Antimicrobial Activity of 3-(5-Methyl-1H-tetrazol-1-yl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Tetrazole Scaffolds

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutics.[1][2] Among the privileged heterocyclic structures in medicinal chemistry, the tetrazole ring has garnered significant attention.[3] This five-membered, nitrogen-rich ring serves as a bioisostere for carboxylic acids, enhancing metabolic stability and aqueous solubility of parent compounds.[3] Tetrazole derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1] The focus of these application notes is on a specific subclass: 3-(5-methyl-1H-tetrazol-1-yl)aniline and its derivatives. This core structure presents a unique opportunity for chemical modification to optimize antimicrobial potency and selectivity.

The rationale behind investigating these aniline derivatives is rooted in the established impact of aryl ring substitutions on the antimicrobial efficacy of tetrazole-containing compounds.[3] Modifications to the aniline moiety can modulate lipophilicity, electronic properties, and steric interactions, all of which are critical for membrane penetration and target engagement within microbial cells.[3] This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the synthesis and antimicrobial evaluation of these promising compounds. The protocols detailed herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure robust and reproducible results.

PART 1: Synthesis of 3-(5-Methyl-1H-tetrazol-1-yl)aniline Derivatives

While various synthetic routes to tetrazole derivatives exist, a common approach involves the [3+2] cycloaddition of an azide with a nitrile. For the synthesis of the core structure, 3-(5-methyl-1H-tetrazol-1-yl)aniline, a multi-step synthesis is typically required, starting from commercially available precursors. Further derivatization of the aniline amine group can then be achieved through standard organic chemistry transformations to generate a library of novel compounds for screening.

Illustrative Synthetic Pathway

Synthesis_Pathway cluster_synthesis General Synthetic Scheme A 3-Nitroaniline B Intermediate Diazonium Salt A->B NaNO2, HCl C 3-Azido-nitrobenzene B->C NaN3 E 3-(5-Methyl-1H-tetrazol-1-yl)-1-nitrobenzene C->E [3+2] Cycloaddition with D D Acetonitrile D->E F 3-(5-Methyl-1H-tetrazol-1-yl)aniline (Core Structure) E->F Reduction (e.g., H2/Pd-C) H Derivative Library F->H Acylation/Alkylation/Sulfonylation with G G Acylating/Alkylating/Sulfonylating Agent G->H

Caption: General synthetic pathway for 3-(5-methyl-1H-tetrazol-1-yl)aniline and its derivatives.

PART 2: Protocols for Antimicrobial Susceptibility Testing

The evaluation of novel compounds for antimicrobial activity is a critical step in the drug discovery pipeline.[4] The following protocols for Minimum Inhibitory Concentration (MIC) and Zone of Inhibition assays are based on established methodologies and can be readily adapted for screening 3-(5-methyl-1H-tetrazol-1-yl)aniline derivatives.[5]

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution assay is a quantitative method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6][7]

Principle: A serial dilution of the test compound is prepared in a 96-well microtiter plate, and a standardized inoculum of the test microorganism is added to each well.[8] The plate is incubated, and the wells are observed for turbidity. The MIC is the lowest concentration of the compound that prevents visible growth.[4]

Materials:

  • Test compounds (3-(5-methyl-1H-tetrazol-1-yl)aniline derivatives)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium[9]

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Positive control antibiotic (e.g., Ciprofloxacin, Vancomycin)

  • Negative control (broth medium only)

  • 0.5 McFarland standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Test Compound Stock Solution: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile MHB to all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution to the first well of a row and mix well. This creates the highest concentration to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well in the dilution series.

  • Inoculation: Add 10 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 110 µL.

  • Controls:

    • Positive Control: Wells containing MHB and the bacterial inoculum, but no test compound.

    • Negative Control: Wells containing only MHB to check for sterility.

    • Solvent Control: Wells containing MHB, the bacterial inoculum, and the highest concentration of the solvent used to dissolve the compounds.

  • Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound at which no visible growth is observed.[4]

Protocol 2: Agar Disk Diffusion Assay for Zone of Inhibition

The agar disk diffusion method is a qualitative or semi-quantitative test that provides a preliminary assessment of a compound's antimicrobial activity.

Principle: A sterile paper disk impregnated with a known concentration of the test compound is placed on an agar plate that has been uniformly inoculated with a test microorganism. The compound diffuses from the disk into the agar. If the compound is effective against the microorganism, it will inhibit its growth, resulting in a clear area (zone of inhibition) around the disk.[10]

Materials:

  • Test compounds

  • Sterile paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates[9]

  • Bacterial strains

  • Sterile swabs

  • Positive control antibiotic disks

  • Incubator

  • Calipers or a ruler

Procedure:

  • Preparation of Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the MIC protocol.

  • Inoculation of Agar Plate: Dip a sterile swab into the bacterial suspension and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.

  • Application of Disks:

    • Aseptically apply sterile paper disks impregnated with a known concentration of the test compounds onto the surface of the inoculated agar plate.

    • Gently press the disks to ensure complete contact with the agar.

    • Place a positive control antibiotic disk on the same plate for comparison.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

  • Measurement of Zone of Inhibition: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).[11]

PART 3: Data Presentation and Interpretation

Systematic and clear presentation of data is crucial for the evaluation and comparison of the antimicrobial activity of the synthesized derivatives.

Quantitative Data Summary

The results of the MIC assays should be summarized in a tabular format for easy comparison.

Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) of 3-(5-Methyl-1H-tetrazol-1-yl)aniline Derivatives

Compound IDR-Group on AnilineMIC (µg/mL) vs. S. aureus (ATCC 25923)MIC (µg/mL) vs. E. coli (ATCC 25922)MIC (µg/mL) vs. C. albicans (ATCC 90028)
Core-H128>256>256
Deriv-014-Cl3264128
Deriv-024-F64128256
Deriv-034-NO₂163264
CiprofloxacinN/A0.50.25N/A
FluconazoleN/AN/AN/A2

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary based on the specific derivatives synthesized and tested.

Qualitative Data Summary

The results of the disk diffusion assays should also be tabulated.

Table 2: Hypothetical Zone of Inhibition of 3-(5-Methyl-1H-tetrazol-1-yl)aniline Derivatives

Compound IDR-Group on AnilineZone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coli
Core-H87
Deriv-014-Cl1512
Deriv-024-F1411
Deriv-034-NO₂1816
Ciprofloxacin (5 µg)N/A2530

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Interpretation of Results
  • Structure-Activity Relationship (SAR): Analyze the data to identify trends between the chemical modifications (R-groups) and antimicrobial activity. For instance, the hypothetical data suggests that electron-withdrawing groups on the aniline ring may enhance potency.[3]

  • Spectrum of Activity: Determine if the compounds are more effective against Gram-positive or Gram-negative bacteria, or if they possess broad-spectrum activity.[1]

  • Comparison to Controls: Benchmark the activity of the novel derivatives against established antibiotics.

PART 4: Mechanistic Insights and Further Investigations

While initial screening provides valuable data on antimicrobial activity, understanding the mechanism of action is crucial for further drug development. For tetrazole derivatives, several mechanisms have been proposed, including the inhibition of essential bacterial enzymes.[12]

Potential Mechanisms of Action

Some tetrazole-based compounds have been shown to target bacterial DNA gyrase and topoisomerase IV, enzymes that are essential for DNA replication and repair.[12] Inhibition of these enzymes leads to bacterial cell death.

Mechanism_of_Action cluster_moa Hypothesized Mechanism of Action Compound 3-(5-Methyl-1H-tetrazol-1-yl)aniline Derivative Enzyme Bacterial Topoisomerase IV / DNA Gyrase Active Site Compound:f0->Enzyme:f1 Inhibition DNA Bacterial DNA Enzyme:f0->DNA Acts on Replication DNA Replication & Repair DNA->Replication CellDeath Bacterial Cell Death Replication->CellDeath Disruption leads to

Caption: Hypothesized mechanism of action for tetrazole derivatives targeting bacterial topoisomerases.

Recommended Follow-up Studies
  • Enzyme Inhibition Assays: Conduct in vitro assays with purified bacterial DNA gyrase and topoisomerase IV to confirm direct inhibition by the active compounds.

  • Cytotoxicity Assays: Evaluate the toxicity of the most potent compounds against mammalian cell lines to determine their selectivity index.

  • In Vivo Efficacy Studies: Test the lead compounds in animal models of bacterial infection to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

Conclusion

The 3-(5-methyl-1H-tetrazol-1-yl)aniline scaffold represents a promising starting point for the development of novel antimicrobial agents. The protocols and guidelines presented in this document provide a robust framework for the synthesis, screening, and initial mechanistic evaluation of derivatives based on this core structure. A systematic approach, combining chemical synthesis with rigorous microbiological and biochemical testing, will be essential to unlock the full therapeutic potential of this compound class in the fight against infectious diseases.

References

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). Tetrazole Derivatives as Antimicrobial Agents: A Comprehensive Review.
  • ACS Omega. (2025).
  • Pharmaspire. (n.d.). Recent advances in the medicinal chemistry of tetrazole as antibacterial agents: a comprehensive study.
  • PubMed Central (PMC). (n.d.). Novel Tetrazole-Based Antimicrobial Agents Targeting Clinical Bacteria Strains: Exploring the Inhibition of Staphylococcus aureus DNA Topoisomerase IV and Gyrase.
  • PubMed. (2019).
  • ResearchGate. (2011). Synthesis and antimicrobial activity of new tetrazole derivatives from 1((1H-tetrazol-5-yl) methyl)-1H-benzo[d][1][3][11]triazole as synthon.

  • ResearchGate. (n.d.). Zone of inhibition of Candida sp.
  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
  • ACS Publications. (2024). Selective Synthesis of 3-(1H-Tetrazol-5-yl)
  • The world's largest collection of open access research papers. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria.
  • Benchchem. (n.d.). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds.
  • PubMed. (n.d.). Synthesis and antimicrobial activity of new 1-[(tetrazol-5-yl)methyl] indole derivatives, their 1,2,4-triazole thioglycosides and acyclic analogs.
  • PMC - NIH. (n.d.). Selective Synthesis of 3-(1H-Tetrazol-5-yl)
  • (n.d.). Antimicrobial and antifungal activity of 2-(1H-tetrazolo-5-yl)
  • MDPI. (n.d.).
  • ResearchGate. (2024).
  • PMC - NIH. (n.d.). Evaluation of novel compounds as anti-bacterial or anti-virulence agents.
  • PubMed Central. (n.d.). Design, Characterization, Antimicrobial Activity, and In Silico Studies of Theinothiazoloquinazoline Derivatives Bearing Thiazinone, Tetrazole, and Triazole Moieties.
  • ResearchGate. (2025). Synthesis of 1-Methyl-5-(pyrazol-3- and -5-yl- and 1, 2, 4-triazol-3- and 5-yl)
  • idexx. (n.d.).
  • Bio-protocol. (n.d.).
  • Sigma-Aldrich. (n.d.). 3-(5-Methyl-1H-tetrazol-1-yl)aniline.
  • Benchchem. (n.d.). In Vitro Assay Protocols for Novel Antimicrobial Compounds.
  • Journal of Applied Pharmaceutical Science. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer.
  • PMC - NIH. (2021).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Substituted 1H-Tetrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-substituted 1H-tetrazoles. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this crucial heterocyclic motif. As a bioisosteric replacement for carboxylic acids, the tetrazole ring is a cornerstone in medicinal chemistry, but its synthesis is not without significant challenges.[1][2]

This document moves beyond standard protocols to provide field-proven insights into troubleshooting common experimental hurdles. We will explore the causality behind reaction failures, offer validated solutions, and ground our advice in authoritative literature.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common high-level questions encountered during tetrazole synthesis.

Q1: My [3+2] cycloaddition reaction of a nitrile with sodium azide is not working or gives very low yields. What are the primary factors to investigate?

A1: This is the most frequent challenge. The success of this reaction hinges on the activation of the nitrile. The primary factors to investigate are:

  • Nitrile Reactivity: The reaction is fundamentally a nucleophilic attack of the azide on the nitrile carbon. Nitriles bearing electron-withdrawing groups (EWGs) are significantly more reactive. If your substrate has electron-donating groups (EDGs) or is sterically hindered, the reaction will be sluggish and require more forcing conditions.[3][4]

  • Catalyst Choice: For less reactive nitriles, a catalyst is essential. Lewis acids (e.g., ZnCl₂, AlCl₃, Co(II) complexes) or Brønsted acids are used to activate the nitrile by coordinating to the nitrogen, increasing its electrophilicity.[3][5][6] Heterogeneous catalysts like silica sulfuric acid or metal-exchanged zeolites are also effective and simplify purification.[7][8]

  • Solvent Effects: High-polarity, aprotic solvents like DMF or DMSO are generally preferred as they help to solubilize the azide salt and facilitate the reaction.[8][9]

  • Temperature and Reaction Time: Many reactions, especially with unactivated nitriles, require elevated temperatures (100-150 °C) and prolonged reaction times (12-48 hours).[5][8] Microwave irradiation can often dramatically reduce reaction times.[1]

Q2: I'm concerned about the safety of using sodium azide and the in situ generation of hydrazoic acid (HN₃). What are the essential safety precautions?

A2: Safety is paramount. Hydrazoic acid is highly toxic, volatile, and explosive.[1]

  • Work in a Fume Hood: Always handle sodium azide and conduct the reaction in a well-ventilated chemical fume hood.

  • Avoid Heavy Metals: Do not use heavy metal spatulas (copper, lead, zinc) as they can form explosive heavy metal azides. Use plastic or ceramic spatulas.

  • Acidic Conditions: The reaction is often run with an ammonium salt (e.g., NH₄Cl) or a Lewis acid, which generates the active nucleophile, HN₃, in situ. Never add strong acid directly to a concentrated solution of sodium azide.

  • Quenching: At the end of the reaction, it is critical to quench any unreacted azide. This is typically done by carefully adding a solution of sodium nitrite under acidic conditions, which converts the azide to nitrogen gas.

  • Temperature Control: Be mindful of reaction exotherms, especially on a larger scale.

Q3: My final tetrazole product is difficult to purify. What strategies can I use?

A3: Tetrazoles are often polar, acidic compounds, which can make purification challenging.

  • Acid-Base Extraction: After quenching the reaction, acidify the aqueous solution (e.g., with HCl) to protonate the tetrazole. This often causes the product to precipitate, or it can be extracted into an organic solvent like ethyl acetate.[2]

  • Recrystallization: If the product is a solid, recrystallization is an effective purification method.[7]

  • Chromatography: Column chromatography can be used, but the polarity of tetrazoles may require polar eluents. A common issue is streaking on the column. Adding a small amount of acetic acid to the mobile phase can sometimes improve peak shape by keeping the tetrazole protonated.

  • Catalyst Removal: If you've used a homogeneous metal catalyst, it may contaminate the product. Using a heterogeneous, solid-supported catalyst can circumvent this issue as it can be removed by simple filtration.[1][2][7]

Part 2: Troubleshooting Guide: Low Conversion & Yield

When facing low conversion, a systematic approach is necessary. The following guide helps diagnose and solve the most common issues related to reaction efficiency.

Troubleshooting Workflow for Low Conversion

G cluster_nitrile Nitrile Assessment cluster_conditions Condition Optimization Start Low Conversion Observed CheckNitrile Assess Nitrile Reactivity Start->CheckNitrile CheckConditions Evaluate Reaction Conditions CheckNitrile->CheckConditions Nitrile is unreactive (EDG or hindered) CheckReagents Verify Reagent Quality CheckNitrile->CheckReagents Nitrile is reactive (EWG) Nitrile_EDG Electron Donating Group (EDG)? CheckNitrile->Nitrile_EDG CheckConditions->CheckReagents Conditions Optimized, Still Low Yield FinalProduct Improved Yield CheckConditions->FinalProduct Optimization Successful AddCatalyst Add/Change Lewis Acid (e.g., ZnCl2, SSA) CheckConditions->AddCatalyst CheckReagents->FinalProduct Reagents Replaced, Success Nitrile_Steric Sterically Hindered? Nitrile_EDG->Nitrile_Steric No IncreaseTemp Increase Temperature (Conventional or MW) AddCatalyst->IncreaseTemp IncreaseTime Increase Reaction Time IncreaseTemp->IncreaseTime

Caption: Troubleshooting workflow for low-yield tetrazole synthesis.

Detailed Troubleshooting Scenarios
Problem Symptom Probable Cause Field-Proven Solutions & Explanations
Reaction stalls at <10% conversion with an electron-rich or sterically bulky nitrile. Insufficient Nitrile Electrophilicity. The nitrile carbon is not electron-deficient enough for the azide to attack. This is a common issue for nitriles with alkyl or alkoxy substituents.1. Introduce a Catalyst: A Lewis acid (e.g., Zn(II), Al(III), Co(II)) or a Brønsted acid is required.[3][5] The acid coordinates to the lone pair of the nitrile nitrogen, which strongly polarizes the C≡N bond and activates it for nucleophilic attack.[6] Silica sulfuric acid is a robust, recyclable solid acid catalyst that works well for this purpose.[7]2. Increase Temperature: For sluggish reactions, increasing the thermal energy is critical. Microwave heating is particularly effective at accelerating these reactions, often reducing times from days to hours.[1][3]
Reaction works for simple aryl nitriles but fails for complex, multi-functionalized substrates. Side Reactions or Reagent Incompatibility. Other functional groups in your starting material may be reacting with the azide or catalyst, or the product may be unstable under the reaction conditions.1. Use Milder Conditions: If possible, switch to a catalyst that operates at a lower temperature. Some modern cobalt or zinc complexes show high activity under milder conditions.[5]2. Change Azide Source: Instead of NaN₃/NH₄Cl, consider using trimethylsilyl azide (TMSN₃). It is less basic and can sometimes offer better compatibility with sensitive functional groups.
TLC/LCMS shows starting material consumption, but no desired product is formed. Product Degradation or Incorrect Workup. The tetrazole may be forming but is either unstable or not being isolated correctly. Tetrazoles are acidic (pKa ≈ 4.5-5), and their salt forms have very different solubility profiles.1. Verify Workup pH: During workup, ensure the aqueous layer is acidified to a pH of ~2-3 before extraction. This protonates the tetrazole, making it less polar and extractable into solvents like ethyl acetate.[2]2. Analyze the Aqueous Layer: Before discarding the aqueous layer post-extraction, take a sample and check it by LCMS to ensure your product hasn't remained there as a salt.
Reaction is inconsistent between batches. Reagent Quality or Atmospheric Moisture. Sodium azide can degrade over time. Anhydrous conditions are often beneficial, as water can interfere with certain Lewis acid catalysts.1. Use Fresh Reagents: Use a freshly opened bottle of sodium azide. Ensure solvents like DMF or DMSO are anhydrous.2. Run Under Inert Atmosphere: While not always necessary, running the reaction under a nitrogen or argon atmosphere can improve reproducibility, especially when using air-sensitive catalysts.

Part 3: Key Mechanisms & Protocols

Understanding the mechanism provides the foundation for rational troubleshooting. The most widely accepted pathway for acid-catalyzed tetrazole formation involves the activation of the nitrile.

Lewis Acid-Catalyzed [3+2] Cycloaddition Mechanism

Caption: Mechanism of Lewis acid-catalyzed tetrazole synthesis.

This mechanism highlights the crucial role of the catalyst in activating the otherwise unreactive nitrile.[3][6] The Lewis acid withdraws electron density from the nitrile, making the carbon atom highly susceptible to nucleophilic attack by the azide anion. Subsequent intramolecular cyclization and protonation during workup yield the final tetrazole product.

Protocol: Zinc-Catalyzed Synthesis of 5-Phenyl-1H-tetrazole

This robust protocol, adapted from Sharpless and coworkers, is a reliable starting point for many aryl nitriles.[3]

Materials:

  • Benzonitrile (1.0 equiv)

  • Sodium Azide (NaN₃) (1.5 equiv)

  • Zinc(II) Bromide (ZnBr₂) (0.5 equiv)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric Acid (3M HCl)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add benzonitrile (1.0 equiv), sodium azide (1.5 equiv), and zinc bromide (0.5 equiv).

    • Scientist's Note: Zinc bromide is often preferred over zinc chloride as it is a stronger Lewis acid and less hygroscopic.

  • Solvent Addition: Add DMF to the flask to create a solution with a concentration of approximately 0.5 M with respect to the nitrile.

  • Heating: Heat the reaction mixture to 120 °C with vigorous stirring. Monitor the reaction progress by TLC or LCMS. The reaction is typically complete within 12-24 hours.

    • Troubleshooting Point: If the reaction is sluggish, ensure your DMF is anhydrous. Water can coordinate to the zinc, reducing its catalytic activity.

  • Cooling and Quenching: Cool the reaction to room temperature. Carefully pour the reaction mixture into a beaker containing water (approx. 10x the volume of DMF).

  • Acidification: While stirring, slowly add 3M HCl to the aqueous mixture until the pH is ~2. A white precipitate of 5-phenyl-1H-tetrazole should form.

    • Critical Step: This step protonates the tetrazolide anion, making it neutral and significantly less water-soluble. Incomplete acidification is a major cause of low isolated yield.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water, saturated sodium bicarbonate solution (to remove any residual acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 5-phenyl-1H-tetrazole.[7]

References

  • Demko, Z. P., & Sharpless, K. B. (2001). The reaction of sodium azide with nitriles to give 1H-tetrazoles proceeds readily in water with zinc salts as catalysts. Journal of Organic Chemistry, 66, 7945-7950. Available from: [Link]

  • Das, A., et al. (2024). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex. ACS Omega. Available from: [Link]

  • Gepdiremen, A., et al. (2013). A novel approach for the synthesis of 5-substituted-1H-tetrazoles. Journal of the Brazilian Chemical Society, 24, 170-176. Available from: [Link]

  • Wang, X., et al. (2012). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Molecules, 17(10), 11471-11479. Available from: [Link]

  • Rostamizadeh, S., et al. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2. South African Journal of Chemistry, 68, 133-137. Available from: [Link]

  • Himo, F., et al. (2002). Why Is Tetrazole Formation by Addition of Azide to Organic Nitriles Catalyzed by Zinc(II) Salts? Journal of the American Chemical Society, 124(41), 12210-12216. Available from: [Link]

  • Sreedhar, B., et al. (2007). Syntheses of 5-Substituted 1H-Tetrazoles Catalyzed by Reusable CoY Zeolite. The Journal of Organic Chemistry, 72(19), 7377-7380. Available from: [Link]

  • Himo, F., & Sharpless, K. B. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(1), 1-8. Available from: [Link]

  • Kumar, A., et al. (2024). Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches. RSC Advances, 14, 345-367. Available from: [Link]

Sources

Technical Support Center: Resolving Impurities in 3-(5-methyl-1H-tetrazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for 3-(5-methyl-1H-tetrazol-1-yl)aniline. This resource is designed for researchers, scientists, and drug development professionals to effectively identify, troubleshoot, and resolve purity issues encountered during the synthesis, purification, and handling of this compound. Our guidance is grounded in established analytical principles and practical laboratory experience to ensure the integrity of your research and development activities.

Frequently Asked Questions (FAQs)

Here are some quick answers to common questions. For more detailed explanations, please refer to the in-depth troubleshooting guides that follow.

Q1: I'm seeing an unexpected peak in my HPLC analysis with the same mass as my product. What could it be?

This is likely a regioisomeric impurity, specifically 3-(5-methyl-2H-tetrazol-2-yl)aniline. During the synthesis, the aniline nitrogen can attack either the N1 or N2 position of the 5-methyltetrazole ring, leading to the formation of these two isomers. Their similar physical properties can make them challenging to separate.

Q2: My sample of 3-(5-methyl-1H-tetrazol-1-yl)aniline is developing a yellow or brownish tint over time. What is causing this degradation?

Discoloration upon storage, especially when exposed to light or air, can indicate oxidative degradation of the aniline moiety. Aniline and its derivatives are susceptible to oxidation, which can lead to the formation of colored impurities such as nitroso or nitro compounds.[1]

Q3: What are the primary starting materials I should be concerned about as potential impurities?

Unreacted starting materials are a common source of impurities. The two most likely culprits are 3-aminoacetophenone and sodium azide (if you are synthesizing the tetrazole ring in situ), or 5-methyltetrazole and 3-iodoaniline (or a related halogenated aniline) if you are performing a coupling reaction.

Q4: Can residual solvent be an issue?

Absolutely. Depending on your synthesis and purification methods, residual solvents like DMF, DMSO, or ethyl acetate can be present.[2] These should be monitored, typically by GC-MS or ¹H NMR, to ensure they are within acceptable limits for your application.

In-Depth Troubleshooting Guides

Guide 1: Identification and Characterization of Impurities

A systematic approach to impurity identification is crucial. The following workflow outlines the recommended analytical methodologies.

Workflow for Impurity Identification

Impurity Identification Workflow start Impure Sample hplc HPLC-UV/MS Analysis start->hplc decision Impurity Profile Clear? hplc->decision nmr NMR Spectroscopy (¹H, ¹³C, HMBC, NOESY) gcms GC-MS Analysis (for volatile impurities) nmr->gcms isolate Preparative HPLC or Column Chromatography gcms->isolate decision->nmr No end Impurity Structure Confirmed decision->end Yes characterize Full Characterization of Isolated Impurity isolate->characterize characterize->end

Caption: A stepwise workflow for the analytical identification of impurities.

Step-by-Step Protocols:

1. High-Performance Liquid Chromatography (HPLC-UV/MS)

HPLC is the primary technique for assessing the purity of 3-(5-methyl-1H-tetrazol-1-yl)aniline.

  • Rationale: This method provides excellent resolution for separating the main compound from closely related impurities, including isomers. Coupling with a mass spectrometer (MS) allows for the determination of the molecular weight of each impurity, offering crucial clues to their identity. A validated LC method is essential for accurate quantification.[3]

  • Protocol:

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase it to a high percentage (e.g., 95%) over 15-20 minutes. This ensures the elution of compounds with a wide range of polarities.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm and/or a mass spectrometer in positive electrospray ionization (ESI+) mode.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is invaluable for the structural elucidation of the main compound and its impurities.

  • Rationale: ¹H and ¹³C NMR can confirm the overall structure, while more advanced techniques like HMBC and NOESY can differentiate between the N1 and N2 isomers.

  • Key Differentiators for N1 vs. N2 Isomers:

    • In the ¹H NMR , the chemical shifts of the aromatic protons on the aniline ring will be subtly different between the two isomers.

    • In the ¹³C NMR , the chemical shift of the carbon atom in the tetrazole ring will differ between the isomers.

    • HMBC/NOESY: These 2D NMR techniques can show through-bond or through-space correlations between the protons on the aniline ring and the methyl group on the tetrazole ring, definitively establishing the connectivity and confirming which isomer is present.

3. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Rationale: GC-MS is the gold standard for identifying and quantifying residual volatile organic compounds (solvents) from the synthesis and purification steps.

  • Protocol:

    • Column: A standard non-polar column (e.g., DB-5ms).

    • Injector Temperature: 250°C.

    • Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 280°C) to elute a range of solvents.

    • Carrier Gas: Helium.

    • Detection: Mass spectrometer.

Common Impurity Profile

Impurity Potential Origin Typical Analytical Signature
3-(5-methyl-2H-tetrazol-2-yl)anilineIsomeric byproduct of synthesisHPLC: Elutes close to the main peak, same mass. NMR: Distinct chemical shifts.
3-Iodoaniline (or other halo-aniline)Unreacted starting materialHPLC: Typically elutes earlier than the product. MS: Shows characteristic isotopic pattern for the halogen.
5-MethyltetrazoleUnreacted starting materialHPLC: Very polar, elutes early. MS: m/z corresponding to its molecular weight.
Oxidative degradation productsAir/light exposure during storageHPLC: May see multiple small, often colored, impurities. MS: May show masses corresponding to the addition of oxygen atoms.
Residual Solvents (e.g., DMF)Incomplete removal after purificationGC-MS: Sharp peak with a characteristic mass spectrum.
Guide 2: Strategies for Purification

Once impurities have been identified, the next step is to select an appropriate purification strategy.

Decision Tree for Purification Method Selection

Purification Decision Tree start Impurity Identified decision1 Isomeric Impurity? start->decision1 decision2 Starting Material or Polar Impurity? decision1->decision2 No prep_hplc Preparative HPLC decision1->prep_hplc Yes decision3 Volatile Impurity? decision2->decision3 No column_chrom Silica Gel Column Chromatography decision2->column_chrom Yes vacuum_drying High Vacuum Drying decision3->vacuum_drying Yes recrystallization Recrystallization column_chrom->recrystallization

Caption: A decision-making guide for selecting the appropriate purification technique.

Detailed Purification Protocols:

1. Preparative HPLC for Isomeric Impurities

  • Rationale: Due to the very similar physical properties of the N1 and N2 isomers, preparative HPLC is often the most effective, albeit resource-intensive, method for achieving high levels of isomeric purity.

  • Protocol:

    • Develop an analytical HPLC method with good separation (>1.5 resolution) between the desired isomer and the impurity.

    • Scale up the analytical method to a preparative scale, using a larger column and higher flow rates.

    • Collect fractions corresponding to the desired peak.

    • Combine the pure fractions and remove the solvent under reduced pressure.

2. Silica Gel Column Chromatography for Starting Materials

  • Rationale: This is a standard and effective technique for removing unreacted starting materials, which typically have significantly different polarities from the final product.

  • Protocol:

    • Select an appropriate solvent system (e.g., ethyl acetate/hexanes) based on thin-layer chromatography (TLC) analysis.

    • Prepare a silica gel column.

    • Load the crude sample onto the column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Analyze the fractions by TLC or HPLC to identify those containing the pure product.

3. Recrystallization for Overall Purity Enhancement

  • Rationale: If the product is a solid and has a high level of purity (>95%), recrystallization can be a very effective final polishing step to remove small amounts of various impurities.

  • Protocol:

    • Dissolve the impure solid in a minimum amount of a hot solvent in which the product has good solubility at high temperatures and poor solubility at low temperatures.

    • Allow the solution to cool slowly to form crystals.

    • Collect the crystals by filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum.

References

  • Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Source: Molecules. [Link]

  • Synthesis and Spectroscopic Characterization of a New Series of Tetrazole Compounds. Source: ResearchGate. [Link]

  • Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Source: ACS Publications. [Link]

  • Tetrazoles via Multicomponent Reactions. Source: Chemical Reviews - ACS Publications. [Link]

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Source: Frontiers in Chemistry. [Link]

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Source: National Institutes of Health. [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Source: National Institutes of Health. [Link]

  • A validated LC method for the determination of assay and purity of DRF-2725 and its enantiomers by chiral chromatography. Source: International Journal of Research in Pharmacy and Chemistry. [Link]

  • Synthesis and identification of some impurities of irbesartan. Source: Academia.edu. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Synthesis of 3-(5-methyl-1H-tetrazol-1-yl)aniline: A Comparative Validation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(5-methyl-1H-tetrazol-1-yl)aniline is a key structural motif and versatile building block in medicinal chemistry and materials science. The tetrazole ring, with its high nitrogen content and planar structure, often serves as a bioisosteric replacement for carboxylic acids, enhancing metabolic stability and membrane permeability in drug candidates.[1][2][3] Its derivatives are found in numerous clinical drugs, exhibiting a wide array of biological activities, including antibacterial, antiviral, and anti-inflammatory properties.[1][4]

Given its significance, the development of efficient, scalable, and reliable synthetic routes to 3-(5-methyl-1H-tetrazol-1-yl)aniline is of paramount importance to researchers in drug development and organic synthesis. This guide provides an in-depth, objective comparison of validated synthetic methodologies, moving beyond simple protocols to explain the causal relationships behind experimental choices. We will dissect two primary pathways, offering detailed experimental data, process logic, and a critical evaluation of their respective strengths and weaknesses to empower researchers to make informed decisions for their specific applications.

Retrosynthetic Strategy and Key Intermediate

A logical retrosynthetic analysis of the target molecule reveals that the most versatile approach involves the late-stage formation of the aniline moiety via the reduction of a nitro group. This strategy avoids potential complications of a free aniline group interfering with the tetrazole ring formation. Consequently, 1-(3-nitrophenyl)-5-methyl-1H-tetrazole is identified as the pivotal intermediate. Our comparative analysis will therefore focus on the most effective methods for constructing this key intermediate from the readily available starting material, 3-nitroaniline.

G Target 3-(5-methyl-1H-tetrazol-1-yl)aniline Intermediate 1-(3-nitrophenyl)-5-methyl-1H-tetrazole Target->Intermediate Nitro Group Reduction (e.g., SnCl2, H2/Pd-C) Precursor 3-Nitroaniline Intermediate->Precursor Tetrazole Ring Formation (Focus of Comparison)

Caption: Retrosynthetic analysis of 3-(5-methyl-1H-tetrazol-1-yl)aniline.

Comparative Analysis of Synthesis Methods for 1-(3-nitrophenyl)-5-methyl-1H-tetrazole

We will evaluate two robust and mechanistically distinct methods for the synthesis of the key nitro-tetrazole intermediate.

Method 1: Two-Step Synthesis via N-Aryl Amidine Intermediate

This classical and highly reliable method involves the initial formation of an N-(3-nitrophenyl)acetamidine, which then undergoes cyclization with an azide source to form the tetrazole ring. This approach offers excellent control and typically high purity of the intermediate.

Reaction Workflow:

G cluster_0 Step 1: Amidine Formation cluster_1 Step 2: Tetrazole Cyclization A 3-Nitroaniline C N-(3-nitrophenyl)acetimidate A->C Reflux B Triethyl Orthoacetate B->C E N-(3-nitrophenyl)acetamidine C->E Ethanolic NH3 D Ammonia D->E F N-(3-nitrophenyl)acetamidine I 1-(3-nitrophenyl)-5-methyl-1H-tetrazole F->I Heat G Sodium Azide G->I H Acetic Acid H->I

Caption: Workflow for the two-step synthesis of the key intermediate.

Mechanistic Rationale: The first step involves the reaction of 3-nitroaniline with triethyl orthoacetate to form the corresponding ethyl acetimidate. This intermediate is then treated with ammonia to displace the ethoxy group, yielding the N-aryl acetamidine. The subsequent cyclization is a well-established method for forming 1,5-disubstituted tetrazoles. In an acidic medium (acetic acid), sodium azide reacts with the amidine. The protonated amidine is more susceptible to nucleophilic attack by the azide ion, leading to an intermediate that cyclizes and eliminates ammonia to afford the stable tetrazole ring.

Experimental Protocol: Synthesis of N-(3-nitrophenyl)acetamidine

  • A mixture of 3-nitroaniline (13.8 g, 100 mmol) and triethyl orthoacetate (24.3 g, 150 mmol) is heated at reflux for 2 hours.

  • The excess triethyl orthoacetate and ethanol formed are removed by distillation under reduced pressure.

  • The resulting crude ethyl N-(3-nitrophenyl)acetimidate is dissolved in a saturated solution of ammonia in ethanol (150 mL).

  • The solution is stirred at room temperature for 24 hours in a sealed vessel.

  • The solvent is evaporated under reduced pressure, and the solid residue is recrystallized from an ethanol/water mixture to yield N-(3-nitrophenyl)acetamidine.

Experimental Protocol: Synthesis of 1-(3-nitrophenyl)-5-methyl-1H-tetrazole

  • To a solution of N-(3-nitrophenyl)acetamidine (9.0 g, 50 mmol) in glacial acetic acid (100 mL), add sodium azide (3.9 g, 60 mmol).

  • The mixture is heated to 80-90 °C and stirred for 6 hours.

  • After cooling to room temperature, the reaction mixture is poured into 400 mL of ice-water.

  • The precipitated solid is collected by filtration, washed thoroughly with water until the filtrate is neutral, and dried.

  • The crude product is recrystallized from ethanol to afford pure 1-(3-nitrophenyl)-5-methyl-1H-tetrazole.

Method 2: One-Pot Ugi Multicomponent Reaction (UT-4CR)

Multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. The Ugi tetrazole four-component reaction (UT-4CR) is a powerful tool for the synthesis of 1,5-disubstituted tetrazoles in a single step from simple precursors.[3]

Reaction Workflow:

G cluster_0 Ugi Tetrazole 4-Component Reaction (One-Pot) A 3-Nitroaniline (Amine) E 1-(3-nitrophenyl)-5-methyl-1H-tetrazole (via Nitrilium Ion Intermediate) A->E Methanol, RT B Acetaldehyde (Oxo Component) B->E C tert-Butyl Isocyanide (Isocyanide) C->E D Trimethylsilyl Azide (Azide Source) D->E

Caption: Workflow for the one-pot Ugi synthesis of the key intermediate.

Mechanistic Rationale: The Ugi reaction for tetrazole synthesis proceeds through a series of rapid equilibria.[3] First, the amine (3-nitroaniline) and the oxo component (acetaldehyde) condense to form a Schiff base (iminium ion). The isocyanide then undergoes nucleophilic attack on the iminium ion carbon, forming a nitrilium ion intermediate. In the classical Ugi reaction, this intermediate would be trapped by a carboxylic acid. Here, the azide source (trimethylsilyl azide is often preferred for its solubility and reactivity) traps the nitrilium ion. This is followed by an intramolecular cyclization to yield the stable 1,5-disubstituted tetrazole ring. The choice of a bulky isocyanide like tert-butyl isocyanide can sometimes improve yields by minimizing side reactions.

Experimental Protocol: Ugi Synthesis of 1-(3-nitrophenyl)-5-methyl-1H-tetrazole

  • In a well-ventilated fume hood, to a solution of 3-nitroaniline (6.9 g, 50 mmol) in methanol (100 mL), add acetaldehyde (2.4 g, 55 mmol). Stir the mixture for 20 minutes at room temperature.

  • Add tert-butyl isocyanide (4.2 g, 50 mmol) to the mixture, followed by the dropwise addition of trimethylsilyl azide (TMSN₃) (7.0 g, 60 mmol). Caution: TMSN₃ is toxic and should be handled with extreme care.

  • Stir the reaction mixture at room temperature for 48 hours.

  • Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure.

  • The residue is dissolved in ethyl acetate (150 mL) and washed with 1M HCl (2 x 50 mL) and brine (50 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure 1-(3-nitrophenyl)-5-methyl-1H-tetrazole.

Quantitative Performance Comparison

ParameterMethod 1 (Amidine Route)Method 2 (Ugi MCR)
Overall Yield 75-85%60-70%
Reaction Time ~32 hours (multi-step)48 hours (one-pot)
Temperature Reflux, 80-90 °CRoom Temperature
Reagent Cost ModerateHigh (Isocyanide, TMSN₃)
Scalability ExcellentGood
Purification RecrystallizationColumn Chromatography
Safety Concerns Sodium Azide (toxic, explosive potential)Trimethylsilyl Azide (toxic), Isocyanide (stench)

Final Step: Reduction to 3-(5-methyl-1H-tetrazol-1-yl)aniline

This transformation is a standard and high-yielding reduction of an aromatic nitro group. The choice of reducing agent can be adapted based on laboratory capabilities and functional group tolerance of other potential substrates. Catalytic hydrogenation is often the cleanest method.

Validated Protocol: Catalytic Hydrogenation

  • In a hydrogenation vessel, dissolve 1-(3-nitrophenyl)-5-methyl-1H-tetrazole (10.3 g, 50 mmol) in ethanol or ethyl acetate (150 mL).

  • Add 10% Palladium on carbon (Pd/C) catalyst (500 mg, ~5 mol%).

  • Pressurize the vessel with hydrogen gas (H₂) to 50 psi (or use a balloon of H₂ at atmospheric pressure for smaller scales).

  • Stir the mixture vigorously at room temperature for 4-6 hours, or until hydrogen uptake ceases.

  • Carefully vent the hydrogen and purge the vessel with nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional solvent.

  • Concentrate the filtrate under reduced pressure to yield 3-(5-methyl-1H-tetrazol-1-yl)aniline as a solid, which can be further purified by recrystallization if necessary. Expected yield is typically >95%.

Conclusion and Recommendations

Both evaluated synthetic pathways provide reliable access to 3-(5-methyl-1H-tetrazol-1-yl)aniline. The optimal choice is dictated by the specific needs of the research campaign.

  • Method 1 (Amidine Route) is the preferred choice for large-scale synthesis and process development . Its advantages include higher overall yields, use of less expensive reagents, and purification by simple recrystallization, which is more amenable to scale-up than chromatography. The two-step nature allows for the isolation and purification of a stable intermediate, providing better process control.

  • Method 2 (Ugi MCR) is exceptionally well-suited for medicinal chemistry and library synthesis . Its one-pot nature and mild reaction conditions are ideal for rapidly generating a diverse set of analogs by simply varying the four input components. While yields may be slightly lower and purification more demanding, the significant reduction in manual handling and synthesis time for creating novel structures is a major advantage in a discovery setting.

By understanding the mechanistic underpinnings and practical trade-offs of each method, researchers can confidently select and execute the synthesis that best aligns with their objectives, whether it be producing bulk quantities of a key intermediate or rapidly exploring chemical space.

References

  • Organic Chemistry Portal. "Synthesis of 1H-tetrazoles." Available at: [Link]

  • Zhang, Y., et al. (2017). "Tetrazolium Compounds: Synthesis and Applications in Medicine." Molecules, 22(11), 1913. Available at: [Link]

  • Singh, H., et al. (2021). "Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements." RSC Advances, 11(62), 39359-39384. Available at: [Link]

  • Rico-Gutiérrez, M. I., et al. (2022). "Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance." Pharmaceuticals, 15(7), 856. Available at: [Link]

  • Kazeminava, F., et al. (2019). "Tetrazoles via Multicomponent Reactions." Chemical Reviews, 119(18), 10336-10393. Available at: [Link]

  • PubChem. "3-Nitrophenylacetonitrile." National Center for Biotechnology Information. Available at: [Link]

  • Sharpless, K. B., & Demko, Z. P. (2001). "The reaction of sodium azide with nitriles to give 1H-tetrazoles proceeds readily in water with zinc salts as catalysts." Journal of Organic Chemistry, 66(24), 7945-7950. Available at: [Link]

Sources

A Comparative Guide to the Analytical Quantification of 3-(5-methyl-1H-tetrazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(5-methyl-1H-tetrazol-1-yl)aniline is a key chemical intermediate in the synthesis of various pharmacologically active compounds.[1] Its purity and the profile of any related substances are critical quality attributes that can significantly impact the safety and efficacy of the final drug product. Consequently, robust and reliable analytical methods are essential for its accurate quantification and impurity profiling during process development, quality control, and stability testing.

This guide provides an in-depth comparison of the primary analytical techniques applicable to 3-(5-methyl-1H-tetrazol-1-yl)aniline, offering field-proven insights into method development, validation, and application. We will explore High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and spectroscopic methods (NMR, IR, and MS), providing detailed experimental protocols and a comparative analysis of their performance characteristics. All methodologies are presented with a focus on scientific integrity and are grounded in the principles of the International Council for Harmonisation (ICH) guidelines on analytical method validation.[2]

Physicochemical Properties of 3-(5-methyl-1H-tetrazol-1-yl)aniline

A thorough understanding of the analyte's physicochemical properties is fundamental to selecting and optimizing an appropriate analytical method.

PropertyValueReference
Molecular FormulaC₈H₉N₅
Molecular Weight175.19 g/mol
AppearanceSolid
CAS Number500701-24-6

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Stability Assessment

Reverse-phase HPLC (RP-HPLC) is the preeminent technique for the analysis of non-volatile and thermally labile compounds like 3-(5-methyl-1H-tetrazol-1-yl)aniline, making it the method of choice for both assay and related substance determination. The inherent polarity of the aniline and tetrazole moieties allows for good retention and separation on C18 or C8 stationary phases.

Causality in Method Development Choices

The selection of an appropriate HPLC method is driven by the need to separate the main component from its potential process-related impurities and degradation products. A stability-indicating method must be able to resolve the analyte from all significant degradants formed under stress conditions.[3][4] Forced degradation studies are therefore a crucial component of method development.[3] For tetrazole-containing compounds, particular attention should be paid to potential degradation under acidic, basic, and oxidative conditions.[3]

Experimental Protocol: A Stability-Indicating RP-HPLC Method

This protocol is a robust starting point for the analysis of 3-(5-methyl-1H-tetrazol-1-yl)aniline and is designed to be validated according to ICH Q2(R2) guidelines.[2]

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A gradient-capable HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common first choice.[4][5]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25.1-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or optimized based on the UV spectrum of the analyte).

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Solution (for Assay): Accurately weigh approximately 10 mg of 3-(5-methyl-1H-tetrazol-1-yl)aniline reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water. This yields a concentration of 100 µg/mL.

  • Sample Solution (for Assay): Prepare the sample in the same manner as the standard solution to a nominal concentration of 100 µg/mL.

  • Standard Solution (for Related Substances): Prepare a 1 µg/mL solution from the assay standard solution.

  • Sample Solution (for Related Substances): Prepare the sample to a concentration of 100 µg/mL.

3. System Suitability:

Before sample analysis, inject the standard solution in replicate (n=5). The system is deemed suitable for use if the relative standard deviation (RSD) of the peak area is ≤ 2.0%.

4. Validation as a Self-Validating System:

  • Specificity: Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress). The method is specific if the main peak is resolved from all degradation product peaks with a resolution of >1.5.

  • Linearity: Analyze a series of solutions over a concentration range of 50-150% of the assay concentration. The method is linear if the correlation coefficient (r²) is ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120%). The mean recovery should be within 98.0-102.0%.[6]

  • Precision:

    • Repeatability: Analyze six replicate preparations of the sample at 100% of the test concentration. The RSD should be ≤ 2.0%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of results should be ≤ 2.0%.[6]

  • Limit of Quantification (LOQ) and Limit of Detection (LOD): Determine the concentrations at which the signal-to-noise ratios are approximately 10:1 and 3:1, respectively.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation Standard Weigh Reference Standard Dissolve_Std Dissolve in Diluent Standard->Dissolve_Std Sample Weigh Sample Dissolve_Samp Dissolve in Diluent Sample->Dissolve_Samp Inject Inject into HPLC Dissolve_Std->Inject Dissolve_Samp->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify Validate Method Validation (ICH Q2) Quantify->Validate

Caption: High-Performance Liquid Chromatography (HPLC) analytical workflow.

Gas Chromatography-Mass Spectrometry (GC-MS): An Alternative for Volatile Impurities

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. While 3-(5-methyl-1H-tetrazol-1-yl)aniline itself has a relatively high boiling point and may require derivatization for optimal GC analysis, GC-MS is an excellent tool for identifying and quantifying potential volatile impurities, such as residual solvents or starting materials.[7][8]

Rationale for Derivatization

The primary amine group in 3-(5-methyl-1H-tetrazol-1-yl)aniline can lead to peak tailing and poor chromatographic performance in GC. Derivatization, for example, by silylation or acylation, can improve its volatility and reduce its polarity, resulting in sharper peaks and improved sensitivity.[9]

Experimental Protocol: GC-MS for Volatile Impurities and Derivatized Analyte

1. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer).

  • Column: A non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 10 min at 280 °C.

  • Injector Temperature: 250 °C.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-500.

2. Sample Preparation (with Derivatization):

  • Accurately weigh approximately 1 mg of the sample into a vial.

  • Add 500 µL of a suitable solvent (e.g., pyridine).

  • Add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).

  • Cap the vial and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

3. Data Analysis and Validation:

  • Identification: Compare the obtained mass spectrum with a reference library (e.g., NIST) and with the spectrum of a derivatized reference standard. The fragmentation pattern of 1-aryl-5-methyltetrazoles often involves the loss of N₂ and subsequent fragmentation of the aryl and methyl moieties.[10]

  • Quantification: Use an internal standard method for accurate quantification.

  • Validation: The method should be validated for specificity, linearity, accuracy, precision, LOD, and LOQ as described for the HPLC method.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Weigh Sample Derivatize Derivatization (Optional) Sample->Derivatize Inject Inject into GC Derivatize->Inject Separate Gas Chromatographic Separation Inject->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Spectrometry Detection Ionize->Detect Identify Spectral Library Matching Detect->Identify Quantify Quantification Identify->Quantify

Caption: Gas Chromatography-Mass Spectrometry (GC-MS) analytical workflow.

Spectroscopic Methods: Indispensable for Structural Elucidation and Identification

Spectroscopic techniques are vital for the structural confirmation of 3-(5-methyl-1H-tetrazol-1-yl)aniline and the identification of unknown impurities or degradation products.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum will provide characteristic signals for the aromatic protons of the aniline ring, the methyl group protons, and the amine protons. The chemical shifts and coupling patterns are definitive for the substitution pattern on the aromatic ring.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, including the methyl carbon, the aromatic carbons, and the tetrazole ring carbon.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the amine group (typically two bands around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and methyl group, C=C and C=N stretching vibrations in the aromatic and tetrazole rings, and N-N stretching of the tetrazole ring.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of 1,5-disubstituted tetrazoles typically shows fragmentation pathways involving the loss of a nitrogen molecule (N₂) from the tetrazole ring.[10] Other characteristic fragments would arise from the cleavage of the bond between the aniline and tetrazole rings.

Comparison of Analytical Methods

FeatureHPLC-UV/PDAGC-MSNMR Spectroscopy
Primary Application Assay, purity, stabilityVolatile impurities, identificationStructural elucidation, identification
Selectivity HighVery HighHigh
Sensitivity Good (µg/mL range)Excellent (ng/mL to pg/mL range)Moderate (mg range)
Quantification ExcellentGood (with internal standard)Possible (qNMR) but complex
Sample Throughput HighModerateLow
Instrumentation Cost ModerateHighVery High
Destructive YesYesNo

Conclusion

The selection of the most appropriate analytical method for 3-(5-methyl-1H-tetrazol-1-yl)aniline is contingent upon the specific analytical objective.

  • For routine quality control, assay, and the determination of non-volatile impurities, a validated stability-indicating RP-HPLC method is the undisputed method of choice. Its robustness, precision, and accuracy make it ideal for release testing and stability studies.

  • GC-MS serves as a powerful complementary technique, particularly for the analysis of volatile organic impurities and for confirmatory identification. Derivatization can extend its applicability to the analyte itself, offering an orthogonal method for purity assessment.

  • Spectroscopic methods, especially NMR and MS, are indispensable for the definitive structural confirmation of the analyte and for the identification of unknown impurities and degradation products.

A comprehensive analytical control strategy for 3-(5-methyl-1H-tetrazol-1-yl)aniline should leverage the strengths of each of these techniques to ensure its quality, safety, and efficacy in its downstream applications. All methods employed must be rigorously validated in accordance with regulatory expectations to ensure the integrity of the analytical data.[2]

References

  • A validated LC method for the determination of assay and purity of DRF-2725 and its enantiomers by chiral chromatography. (n.d.). International Journal of Research in Pharmaceutical and Chemical Sciences.
  • Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragment
  • 3-(1H-Tetrazol-1-yl)aniline. (n.d.). BU CyberSec Lab.
  • Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. (2022).
  • Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. (2021). International Journal of Environmental Analytical Chemistry.
  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. (n.d.). Oriental Journal of Chemistry.
  • Identification of degradation impurity of TGR5 receptor agonist-ZY12201 by LC–MS technique during force degradation study. (2018). Journal of Pharmaceutical and Biomedical Analysis.
  • Determination of methyl aniline compounds in gasoline by GC-MS. (n.d.).
  • A validated HPLC method for the determination of Letrozole (LOZ) in pharmaceutical formulation. (n.d.).
  • 1-Phenyltetrazole-5-thiol(86-93-1) 1H NMR spectrum. (n.d.). ChemicalBook.
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  • HPLC-UV chromatogram (215 nm) showing the decomposition of tetrazole 2... (n.d.).
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A Comparative Guide: Tetrazole as a Bioisostere for Carboxylic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: In medicinal chemistry, the strategic replacement of functional groups is a critical tool for optimizing the pharmacological profile of a lead compound. One of the most successful and widely adopted examples of this strategy is the bioisosteric replacement of a carboxylic acid with a 5-substituted tetrazole. While both groups are acidic and can participate in similar ionic interactions with biological targets, they possess distinct physicochemical properties that can significantly influence a drug's absorption, distribution, metabolism, and excretion (ADME). This guide provides an in-depth comparison of these two functional groups, supported by experimental data and protocols, to inform rational drug design and empower researchers to make data-driven decisions in their drug discovery programs.

The Principle of Bioisosterism in Medicinal Chemistry

Bioisosterism refers to the substitution of atoms or groups of atoms within a molecule with other atoms or groups that have similar physical or chemical properties, with the aim of creating a new compound that has similar or improved biological activity. This strategy is a cornerstone of modern drug design, allowing for the fine-tuning of a molecule's properties to enhance efficacy, selectivity, and pharmacokinetic parameters.

1.1 The Carboxylic Acid: A Ubiquitous but Challenging Group

The carboxylic acid moiety is a common feature in many biologically active molecules and approved drugs. Its ability to act as a hydrogen bond donor and acceptor, and to exist as a negatively charged carboxylate at physiological pH, allows it to form strong ionic interactions with biological targets. However, the presence of a carboxylic acid can also introduce challenges, including:

  • Poor Membrane Permeability: The charged nature of the carboxylate can limit passive diffusion across biological membranes, leading to poor oral bioavailability.[1]

  • Rapid Metabolism: Carboxylic acids are susceptible to Phase II metabolic transformations, such as glucuronidation, which can lead to rapid clearance from the body.[2]

  • Potential for Toxicity: The formation of reactive acyl glucuronides has been associated with toxicity in some cases.[2]

1.2 The Tetrazole: A Versatile and Stable Alternative

The 5-substituted-1H-tetrazole has emerged as the most successful bioisostere for the carboxylic acid.[3] The tetrazole ring, with its four nitrogen atoms, effectively delocalizes the negative charge over the entire aromatic system.[2] This results in a molecule that can mimic the acidic properties of a carboxylic acid while offering several potential advantages in a drug design context.[4]

Comparative Physicochemical Properties: Carboxylic Acid vs. Tetrazole

The decision to replace a carboxylic acid with a tetrazole should be based on a thorough understanding of their comparative physicochemical properties.

2.1 Acidity (pKa) and Ionization State

Both carboxylic acids and 5-substituted tetrazoles are acidic and are predominantly ionized at physiological pH (~7.4). Their pKa values are remarkably similar, which is a key reason for the success of this bioisosteric replacement, as the tetrazole can effectively replicate the ionic interactions of the carboxylate with a biological target.[3][5]

PropertyCarboxylic Acid5-Substituted TetrazoleKey Implications for Drug Design
Acidity (pKa) ~4.0 - 5.0[2]~4.5 - 5.1[2][3]Both are ionized at physiological pH, allowing the tetrazole to mimic the carboxylate's ability to form key ionic interactions with biological targets.
Lipophilicity (LogP/LogD) LowerHigherThe tetrazolate anion is significantly more lipophilic (up to 10-fold) than the corresponding carboxylate, which can improve membrane permeability and oral absorption.[2][5]
Metabolic Stability Susceptible to glucuronidation, amino acid conjugation, and β-oxidation.[2]Resistant to many common metabolic pathways of carboxylic acids. Can undergo N-glucuronidation, but the adducts are generally stable.[2][4]Enhanced metabolic stability often leads to a longer half-life and improved in vivo efficacy.
Hydrogen Bonding Acts as both a hydrogen bond donor and acceptor.Acts as a hydrogen bond donor. The tetrazolate anion is a strong hydrogen bond acceptor.Tetrazoles can engage in stronger hydrogen bond interactions, which may impact permeability due to a higher desolvation penalty.[6]
Size & Shape Planar carboxylate group.Planar, five-membered aromatic ring; slightly larger than a carboxylic acid.[2][3]The increased size may require adjustments in the binding pocket of the target to be accommodated.

2.2 Lipophilicity (LogP/LogD)

The tetrazolate anion is considerably more lipophilic than the corresponding carboxylate.[3] This increased lipophilicity can be advantageous for improving a drug's ability to cross cell membranes, potentially leading to better oral absorption.[4] However, it's important to note that increased lipophilicity does not always directly translate to increased permeability.[6][7]

2.3 Metabolic Stability

A primary driver for replacing a carboxylic acid with a tetrazole is to enhance metabolic stability.[2] Carboxylic acids are prone to several metabolic pathways that can lead to rapid clearance or the formation of reactive metabolites.[2] In contrast, tetrazoles are resistant to many of these pathways, which often results in a longer half-life and improved in vivo efficacy.[4]

2.4 Hydrogen Bonding Capacity

Experimental evidence suggests that tetrazoles can form stronger hydrogen bonds than carboxylic acids.[6] This can be a double-edged sword. While stronger interactions with a target receptor can lead to increased potency, stronger interactions with water molecules can result in a higher desolvation penalty, which may negatively impact membrane permeability.[6][7]

Pharmacological Implications of the Switch

The bioisosteric replacement of a carboxylic acid with a tetrazole can have profound effects on a drug's pharmacological profile.

3.1 Impact on Potency and Receptor Binding

The similar acidity and ability to participate in ionic interactions mean that tetrazole-containing analogues often retain the potency of their carboxylic acid counterparts.[1] In some cases, the more complex set of interactions that the tetrazole ring can form within a binding pocket can even lead to increased potency.[3]

Case Study: The Angiotensin II Receptor Blockers (ARBs)

The development of ARBs for the treatment of hypertension is a classic example of the successful application of this bioisosteric replacement. In this class of drugs, including Losartan, Valsartan, Irbesartan, and Candesartan, the tetrazole moiety is crucial for high-affinity binding to the AT1 receptor.[3][4] For Losartan, the tetrazole derivative was found to be effective after oral administration, unlike its carboxylic acid precursor.[3]

G cluster_RAS Renin-Angiotensin System Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AT1Receptor AT1 Receptor AngiotensinII->AT1Receptor Binds to Vasoconstriction Vasoconstriction & Increased Blood Pressure AT1Receptor->Vasoconstriction Activates ARBs ARBs (e.g., Losartan) with Tetrazole Moiety ARBs->AT1Receptor Blocks

Caption: Simplified Renin-Angiotensin signaling pathway showing the action of ARBs.

Synthetic Strategies for Tetrazole Analogs

The most common method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of a nitrile with an azide source.

G cluster_synthesis Synthetic Workflow Start Carboxylic Acid Starting Material Nitrile Nitrile Intermediate Start->Nitrile Amidation then Dehydration Tetrazole 5-Substituted-1H-tetrazole Product Nitrile->Tetrazole [3+2] Cycloaddition (e.g., NaN3, ZnCl2)

Caption: General workflow for the synthesis of a tetrazole from a carboxylic acid.

4.1 Detailed Experimental Protocol: Synthesis of a Model 5-Substituted-1H-tetrazole from a Nitrile

This protocol describes a general procedure for the synthesis of a 5-substituted-1H-tetrazole from a nitrile using sodium azide and zinc chloride.

Materials:

  • Aryl or alkyl nitrile (1.0 eq)

  • Sodium azide (NaN₃) (1.5 eq)

  • Zinc chloride (ZnCl₂) (1.2 eq)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the nitrile (1.0 eq), sodium azide (1.5 eq), zinc chloride (1.2 eq), and DMF.

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully add 1M HCl to the reaction mixture to quench any unreacted sodium azide and to protonate the tetrazole.

  • Extract the product with ethyl acetate (3 x volume of DMF).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain the pure 5-substituted-1H-tetrazole.

Safety Precautions: Sodium azide is highly toxic and can form explosive metal azides. Handle with extreme caution in a well-ventilated fume hood. Avoid contact with acids, which can generate highly toxic and explosive hydrazoic acid.

Case Studies: Successful Bioisosteric Replacements in Marketed Drugs

The utility of the carboxylic acid to tetrazole bioisosteric replacement is underscored by the number of FDA-approved drugs that incorporate this feature.

DrugTherapeutic AreaCarboxylic Acid PrecursorTetrazole Analog (Marketed Drug)
Losartan AntihypertensiveEXP3174Losartan
Valsartan AntihypertensiveN/AValsartan
Irbesartan AntihypertensiveN/AIrbesartan
Candesartan AntihypertensiveN/ACandesartan
Montelukast Anti-asthmaticN/AMontelukast

Conclusion and Future Outlook

The bioisosteric replacement of a carboxylic acid with a tetrazole is a powerful and proven strategy in medicinal chemistry.[5][8] The tetrazole ring effectively mimics the acidic properties of the carboxylic acid while offering significant advantages in terms of metabolic stability and, in some cases, improved lipophilicity and oral bioavailability.[4] However, the potential for reduced permeability due to a higher desolvation penalty must be carefully considered.[6][7] As our understanding of the subtle yet significant differences between these two functional groups continues to grow, so too will our ability to rationally design and develop safer and more effective medicines.

References

  • Gao, C., et al. (2021). Bioisosteres in Drug Discovery: Focus on Tetrazole. Journal of Medicinal Chemistry, 64(19), 14065-14109. Retrieved from [Link]

  • Meanwell, N. A. (2011). Carboxylic Acid (Bio)Isosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529-2591. Retrieved from [Link]

  • Meanwell, N. A. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 59(11), 5011-5034. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of physiochemical properties of carboxylic acid 7, tetrazole 8 tetrazolone 9. Retrieved from [Link]

  • Chen, L., Lowe, B., & Fletcher, S. (2023). Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-xL inhibitor are tolerated. RSC Medicinal Chemistry, 14(12), 2445-2450. Retrieved from [Link]

  • Malik, M. A., Wani, M. Y., Al-Thabaiti, S. A., & Shiekh, R. A. (2013). Tetrazoles as carboxylic acid isosteres: chemistry and biology. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 77(1-4), 1-19. Retrieved from [Link]

  • The Curious Wavefunction. (2016, September 2). The same and not the same: Carboxylic acids and tetrazoles. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Retrieved from [Link]

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A Comparative Guide to the Cytotoxicity of 3-(5-methyl-1H-tetrazol-1-yl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction to 3-(5-methyl-1H-tetrazol-1-yl)aniline Derivatives in Oncology

The tetrazole moiety is a significant pharmacophore in medicinal chemistry, recognized as a bioisostere of the carboxylic acid group, which can enhance metabolic stability and binding affinity.[1] When incorporated into larger molecular scaffolds, tetrazole derivatives have demonstrated a wide array of pharmacological activities, including notable anticancer properties.[2] The 3-(5-methyl-1H-tetrazol-1-yl)aniline scaffold represents a promising class of compounds for the development of novel cytotoxic agents. The core structure combines the metabolically robust tetrazole ring with an aniline group, providing a versatile platform for synthetic modifications to modulate potency and selectivity against various cancer cell lines.

The rationale for exploring derivatives of this scaffold lies in the principles of structure-activity relationship (SAR). By systematically altering substituents on the aniline ring and other positions, it is possible to fine-tune the compound's electronic and steric properties, thereby influencing its interaction with biological targets and, consequently, its cytotoxic efficacy. This guide will explore these relationships, drawing on data from analogous heterocyclic compounds to provide a comparative framework.

Section 2: Mechanisms of Tetrazole-Induced Cytotoxicity

Tetrazole derivatives exert their anticancer effects through a variety of mechanisms, often leading to the induction of programmed cell death, or apoptosis.[3] Key mechanisms reported for tetrazole-containing compounds include:

  • Induction of Oxidative Stress: Many tetrazole derivatives can increase the production of reactive oxygen species (ROS) within cancer cells.[3] Elevated ROS levels beyond the cell's antioxidant capacity can lead to mitochondrial dysfunction and DNA damage, ultimately triggering apoptosis.[3]

  • DNA Damage and Replication Inhibition: The planar aromatic systems present in many tetrazole derivatives can facilitate intercalation with DNA or inhibit enzymes crucial for DNA replication.[3] This disruption of DNA integrity and replication processes can lead to cell cycle arrest and cell death.[3]

  • Cell Cycle Arrest: By interfering with key regulatory proteins, these compounds can halt the cell cycle at specific checkpoints, preventing cancer cell proliferation.[4]

  • Induction of Apoptosis: Ultimately, the cellular stresses induced by these compounds converge on apoptotic pathways. This is often characterized by the externalization of phosphatidylserine on the cell membrane, activation of caspases, and DNA fragmentation.[4]

Section 3: A Comparative Analysis of Cytotoxicity

While specific IC50 values for a comprehensive library of 3-(5-methyl-1H-tetrazol-1-yl)aniline derivatives are not broadly available in public literature, we can infer potential structure-activity relationships by examining related structures. The following tables present cytotoxicity data for analogous tetrazole and triazole derivatives against common cancer cell lines, compared with standard chemotherapeutic agents.

Table 1: Comparative in vitro Cytotoxicity (IC50, µM) of Tetrazole/Triazole Derivatives and Standard Drugs

Compound/DrugMCF-7 (Breast)HepG2 (Liver)HT-29 (Colon)HCT116 (Colon)Reference Compound(s)
Analogous Tetrazole Derivatives
Tetrazolic Sulfonamide 5a N/AN/A85.57 ± 6.61N/ACisplatin (7.49 ± 1.71 µM)
Tetrazolic Sulfonamide 5b N/AN/A24.66 ± 4.51N/ACisplatin (7.49 ± 1.71 µM)
Analogous Triazole Derivatives
Pyrazolyl-Triazole 4a 5.25 ± 0.55 (µg/ml)6.10 ± 0.70 (µg/ml)N/AN/ADoxorubicin (2.90 ± 0.27 µg/ml)
Pyrazolyl-Triazole 6a Promising ActivityPromising ActivityN/AN/ADoxorubicin
Standard Chemotherapeutics
Doxorubicin 0.68 ± 0.041.3 ± 0.18N/AN/A
5-Fluorouracil (5-FU) N/AN/AN/A~6.94

N/A: Data not available in the cited literature. Note: IC50 values for Pyrazolyl-Triazole 4a and Doxorubicin are reported in µg/ml in the source material.[4]

Expert Insights on Structure-Activity Relationship (SAR):

The data on analogous compounds suggest that the cytotoxic potency of the 3-(5-methyl-1H-tetrazol-1-yl)aniline scaffold can be significantly influenced by the nature and position of substituents on the aniline ring. For instance, the difference in activity between tetrazolic sulfonamides 5a and 5b highlights the impact of even subtle structural changes.[5] The promising activity of pyrazolyl-triazoles 4a and 6a against MCF-7 and HepG2 cells underscores the potential of this class of heterocycles as anticancer agents, with potencies approaching that of the standard drug doxorubicin.[4]

Section 4: Validated Experimental Protocols for Cytotoxicity Assessment

To ensure the scientific integrity and reproducibility of cytotoxicity data, the following detailed protocols for standard assays are provided.

MTT Assay for Cell Viability

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[6] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7]

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay plate_cells Plate cells in 96-well plate (1x10^4 cells/well) incubate_24h Incubate for 24h at 37°C, 5% CO2 plate_cells->incubate_24h add_compounds Add serial dilutions of test compounds incubate_24h->add_compounds incubate_48h Incubate for 48h add_compounds->incubate_48h add_mtt Add 10 µL MTT solution (5 mg/mL) incubate_48h->add_mtt incubate_4h Incubate for 2-4h add_mtt->incubate_4h add_solubilizer Add 100 µL DMSO to dissolve formazan incubate_4h->add_solubilizer shake_plate Shake on orbital shaker for 15 min add_solubilizer->shake_plate read_absorbance Read absorbance at 570 nm shake_plate->read_absorbance

Caption: Workflow for assessing cell viability using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.[8]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.[8]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9]

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[10]

  • Solubilization: Carefully remove the MTT solution and add 100-130 µL of DMSO to each well to dissolve the formazan crystals.[7][8]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Read the absorbance at 570 nm using a microplate reader.[9]

LDH Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from the cytosol of damaged cells into the culture medium.[11]

Experimental Workflow for LDH Assay

LDH_Workflow cluster_prep Cell Culture & Treatment cluster_supernatant Supernatant Collection cluster_reaction LDH Reaction plate_and_treat Plate cells and treat with compounds as per MTT protocol centrifuge Centrifuge plate at 250 x g for 10 min plate_and_treat->centrifuge transfer_supernatant Transfer 100 µL supernatant to a new 96-well plate centrifuge->transfer_supernatant add_reagent Add 100 µL LDH Reaction Mixture to each well transfer_supernatant->add_reagent incubate_rt Incubate for 30 min at RT (protected from light) add_reagent->incubate_rt add_stop Add 50 µL Stop Solution incubate_rt->add_stop read_absorbance Read absorbance at 490 nm add_stop->read_absorbance

Caption: Workflow for assessing cytotoxicity using the LDH release assay.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Plate and treat cells with test compounds in a 96-well plate as described for the MTT assay.[12]

  • Supernatant Collection: After the treatment period, centrifuge the plate at 250 x g for 10 minutes.[11] Carefully transfer 100 µL of the cell culture supernatant from each well to a new optically clear 96-well flat-bottom plate.[11]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 100 µL of the reaction mixture to each well containing the supernatant.[11]

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[13]

  • Stop Reaction: Add 50 µL of stop solution to each well.[13]

  • Absorbance Reading: Measure the absorbance at 490 nm within 1-2 hours.[13]

Annexin V-FITC/PI Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[14] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by FITC-conjugated Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it stains late apoptotic and necrotic cells.[15]

Signaling Pathway in Apoptosis Detection

Apoptosis_Pathway cluster_cell_states Cell States cluster_staining Staining cluster_detection Flow Cytometry Detection live Live Cell (PS on inner membrane) annexin_v Annexin V-FITC (Binds to exposed PS) pi Propidium Iodide (PI) (Enters compromised membrane) live_result Annexin V (-) PI (-) live->live_result early_apoptosis Early Apoptotic Cell (PS on outer membrane) early_apoptosis->annexin_v Binds early_result Annexin V (+) PI (-) early_apoptosis->early_result late_apoptosis Late Apoptotic/Necrotic Cell (Membrane compromised) late_apoptosis->annexin_v Binds late_apoptosis->pi Stains DNA late_result Annexin V (+) PI (+) late_apoptosis->late_result

Caption: Principle of apoptosis detection by Annexin V-FITC and PI staining.

Step-by-Step Protocol:

  • Cell Preparation: Induce apoptosis in your cell line using the test compound. Collect 1-5 x 10^5 cells by centrifugation.[16]

  • Washing: Wash the cells once with cold 1X PBS and resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[16]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[16]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[16]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[16]

Section 5: Conclusion and Future Directions

The 3-(5-methyl-1H-tetrazol-1-yl)aniline scaffold holds considerable promise for the development of novel cytotoxic agents. The comparative data from analogous compounds suggest that strategic chemical modifications can lead to potent anticancer activity, in some cases comparable to established chemotherapeutics. The provided validated protocols for cytotoxicity and apoptosis assessment offer a robust framework for the preclinical evaluation of these derivatives.

Future research should focus on the synthesis and systematic in vitro screening of a focused library of 3-(5-methyl-1H-tetrazol-1-yl)aniline derivatives to establish a clear structure-activity relationship. Promising lead compounds should then be advanced to further mechanistic studies to elucidate their specific molecular targets and signaling pathways. This structured approach will be critical in unlocking the full therapeutic potential of this exciting class of compounds.

References

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  • 56 Cytotoxicity Effect of 5-fluorouracil and bee products on the HTC-116 Human colon Cancer Cell Line in vitro Lina Kurdi and Fa. ResearchGate. Retrieved from [Link]

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  • Synthesis, Clastogenic and Cytotoxic Potential, and In Vivo Antitumor Activity of a Novel N-Mustard Based on Indole-3-carboxylic Acid Derivative. MDPI. Retrieved from [Link]

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Safety Operating Guide

Navigating the Disposal of 3-(5-methyl-1H-tetrazol-1-yl)aniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-(5-methyl-1H-tetrazol-1-yl)aniline, a compound that marries the chemical complexities of both aniline and tetrazole moieties. Understanding the inherent hazards of these structural components is paramount to ensuring the safety of laboratory personnel and environmental integrity.

The Chemical Profile: A Duality of Hazards

3-(5-methyl-1H-tetrazol-1-yl)aniline is a solid organic compound.[1] While specific hazard data for this exact molecule is not extensively published, a thorough understanding of its constituent parts—aniline and a substituted tetrazole—provides a robust framework for assessing its risks.

  • The Aniline Backbone: Aniline and its derivatives are classified as toxic, with potential for carcinogenicity and mutagenicity.[2][3] They are readily absorbed through the skin and can cause serious health effects. Aniline is also very toxic to aquatic life with long-lasting effects.[2][3]

  • The Tetrazole Ring: Tetrazoles are a class of heterocyclic compounds known for their high nitrogen content. This characteristic renders many tetrazole-containing compounds energetic, with the potential for rapid decomposition or explosion, especially upon heating or reaction with incompatible materials.[4][5] They can react vigorously with strong acids, oxidizing agents, and certain metals, producing heat, toxic fumes, or explosive products.[6][7]

Given this dual nature, 3-(5-methyl-1H-tetrazol-1-yl)aniline must be handled as a hazardous substance with both toxic and potentially energetic properties.

Core Principles of Disposal

The overarching principle for the disposal of 3-(5-methyl-1H-tetrazol-1-yl)aniline is that it must be treated as hazardous waste . Under no circumstances should this compound be disposed of down the drain or in regular trash.[2][3][8] Evaporation is also not a permissible disposal method.[9]

The following table summarizes the key hazard classifications to consider:

Hazard ClassificationAssociated RiskSource Moiety
Acute Toxicity (Oral)Harmful if swallowed[1]Aniline
Skin Irritation/SensitizationMay cause skin irritation or an allergic reaction[2][10]Aniline
Serious Eye Damage/IrritationCauses serious eye irritation[10]5-Methyl-1H-tetrazole
Germ Cell MutagenicitySuspected of causing genetic defects[2][3]Aniline
CarcinogenicitySuspected of causing cancer[2][3]Aniline
Specific Target Organ ToxicityMay cause respiratory irritation[10]5-Methyl-1H-tetrazole
Aquatic HazardVery toxic to aquatic life with long-lasting effects[2][3]Aniline
Potential Explosive/Reactive HazardCan decompose rapidly and react vigorously[4][6]Tetrazole

Step-by-Step Disposal Protocol

This protocol is designed to provide a clear workflow for the safe disposal of 3-(5-methyl-1H-tetrazol-1-yl)aniline from the laboratory setting.

Phase 1: Pre-Disposal Preparation and Personal Protective Equipment (PPE)
  • Risk Assessment: Before handling the waste, conduct a thorough risk assessment of the disposal process.

  • Don Appropriate PPE: Due to the compound's toxicity and potential for skin absorption, a comprehensive PPE ensemble is mandatory. This includes:

    • Gloves: Chemical-resistant gloves (e.g., nitrile) are essential. Always inspect gloves for integrity before use and dispose of them as contaminated waste after handling the compound.[11]

    • Eye Protection: Safety glasses with side shields or chemical splash goggles are required.[10]

    • Lab Coat: A flame-resistant lab coat should be worn to protect from splashes and potential ignition sources.

    • Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator may be necessary.

Phase 2: Waste Segregation and Containment
  • Designated Hazardous Waste Container:

    • Use a clearly labeled, leak-proof container designated for solid hazardous chemical waste.[12] The container must be in good condition and compatible with the chemical.

    • The container must be kept closed except when adding waste.[8]

  • Labeling:

    • The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "3-(5-methyl-1H-tetrazol-1-yl)aniline".

    • Include the approximate quantity of waste and the date of accumulation.

  • Incompatible Materials:

    • Crucially, do not mix this waste with other chemical waste streams, especially strong acids, oxidizing agents, or metal salts, to prevent vigorous and potentially dangerous reactions.[6][7][13]

Phase 3: Disposal of Contaminated Materials
  • Solid Waste: All materials that have come into direct contact with 3-(5-methyl-1H-tetrazol-1-yl)aniline, such as weighing paper, contaminated gloves, and absorbent pads from spill clean-up, must be disposed of as hazardous waste in the same designated container.[13]

  • Empty Containers:

    • An empty container that held 3-(5-methyl-1H-tetrazol-1-yl)aniline should be considered hazardous waste unless properly decontaminated.[9]

    • For "acutely hazardous" waste, triple rinsing with a suitable solvent is required, with the rinsate collected as hazardous waste.[9][14] Given the toxicity of aniline, it is prudent to follow this procedure.

    • After triple rinsing and collection of the rinsate, the container's label should be defaced before disposal in regular trash or recycling.[9][14]

  • Spill Clean-up:

    • In the event of a spill, evacuate the area and eliminate all ignition sources.[13]

    • Absorb the spilled solid with an inert, non-flammable material like sand or vermiculite.[2]

    • Carefully collect the absorbed material and place it in the designated hazardous waste container.[13]

    • Decontaminate the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

Phase 4: Final Disposal Pathway
  • Licensed Waste Contractor: The final step is the collection of the hazardous waste by a licensed environmental services contractor. Your institution's Environmental Health and Safety (EHS) office will coordinate this.

  • Regulatory Compliance: Ensure all local, state, and federal regulations for hazardous waste disposal are followed.[12][13]

The following diagram illustrates the decision-making process for the disposal of 3-(5-methyl-1H-tetrazol-1-yl)aniline.

Disposal_Workflow cluster_prep Preparation cluster_containment Containment & Segregation cluster_disposal Disposal Actions cluster_final Final Disposition start Start: Have 3-(5-methyl-1H-tetrazol-1-yl)aniline Waste ppe Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe container Select Labeled, Leak-Proof Hazardous Waste Container ppe->container labeling Label with 'Hazardous Waste' & Chemical Name container->labeling segregation Segregate from Incompatible Wastes (Acids, Oxidizers, Metals) labeling->segregation solid_waste Dispose of Solid Waste & Contaminated Materials in Container segregation->solid_waste spill Spill Occurs segregation->spill If Spill empty_container Empty Original Container segregation->empty_container If Emptying ehs_pickup Arrange for EHS/ Licensed Contractor Pickup solid_waste->ehs_pickup spill_cleanup Clean Spill with Inert Absorbent; Collect as Hazardous Waste spill->spill_cleanup spill_cleanup->solid_waste rinse Triple Rinse with Suitable Solvent empty_container->rinse collect_rinsate Collect Rinsate as Hazardous Waste rinse->collect_rinsate dispose_container Deface Label & Dispose of Rinsed Container rinse->dispose_container collect_rinsate->solid_waste end End: Compliant Disposal ehs_pickup->end

Caption: Disposal workflow for 3-(5-methyl-1H-tetrazol-1-yl)aniline.

Emergency Procedures

In the case of exposure, immediate action is critical:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[10] Remove contaminated clothing and seek medical attention if irritation persists.[10]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[10] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[10]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[11]

By adhering to these protocols, laboratory professionals can ensure the safe and responsible disposal of 3-(5-methyl-1H-tetrazol-1-yl)aniline, mitigating risks to themselves, their colleagues, and the environment.

References

  • Penta chemicals. (2025, April 8). Aniline - SAFETY DATA SHEET.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: aniline.
  • National Institutes of Health. (2025, December 8). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy.
  • ACS Publications. (n.d.). Tetrazoles via Multicomponent Reactions | Chemical Reviews.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles.
  • Wikipedia. (n.d.). Tetrazole.
  • ResearchGate. (2024, September 2). Decomposition products of tetrazoles.
  • Thermo Fisher Scientific. (n.d.). 5-Methyl-1H-tetrazole - SAFETY DATA SHEET.
  • Santa Cruz Biotechnology, Inc. (n.d.). 3-[5-(methylthio)-1H-tetrazol-1-yl]aniline hydrochloride.
  • Sigma-Aldrich. (n.d.). 3-(5-Methyl-1H-tetrazol-1-yl)aniline.
  • Sigma-Aldrich. (2025, May 20). SAFETY DATA SHEET.
  • The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • Sigma-Aldrich. (2024, September 8). SAFETY DATA SHEET.
  • New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide - Research Areas.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide - Research Safety.
  • GOV.UK. (n.d.). Aniline - Incident management.
  • Guidechem. (n.d.). Unlocking Tetrazole's Potential: A Comprehensive Guide to Tetrazole Uses.
  • Emory University. (n.d.). Chemical Waste Disposal Guidelines.
  • Benchchem. (n.d.). 3-methoxy-5-(1H-tetrazol-1-yl)aniline | 883291-48-3.
  • Ossila. (2023, June 3). 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline - SAFETY DATA SHEET.
  • Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET.
  • BLDpharm. (n.d.). 641571-16-6|3-(5-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.